5,7-Dichlorobenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSKIQVUBIDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655434 | |
| Record name | 5,7-Dichloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158465-13-5 | |
| Record name | 5,7-Dichloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 5,7-Dichlorobenzo[d]thiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic methods used to characterize 5,7-Dichlorobenzo[d]thiazol-2-amine. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide leverages data from the parent compound, 2-aminobenzothiazole, and related substituted analogs to predict and interpret its spectral characteristics. The methodologies and expected data presented herein serve as a valuable resource for the synthesis, identification, and quality control of this and similar compounds in a research and development setting.
Molecular Structure and Key Features
This compound is a heterocyclic aromatic compound. Its structure consists of a benzothiazole core with two chlorine atoms substituted on the benzene ring at positions 5 and 7, and an amine group at position 2. The presence of these functional groups gives rise to characteristic spectroscopic signatures.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the analysis of 2-aminobenzothiazole and its derivatives.[1]
Table 1: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450-3300 | Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine[2] |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1650-1580 | Strong | N-H bending of the primary amine[2] |
| 1615-1550 | Medium-Strong | C=N stretching of the thiazole ring |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 1335-1250 | Strong | Aromatic C-N stretching[2] |
| 850-750 | Strong | C-Cl stretching |
| 910-665 | Strong, Broad | N-H wagging of the primary amine[2] |
Table 2: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.90 | Broad Singlet | -NH₂ (2H) |
| ~7.50 | Doublet | Aromatic Proton (H-4) |
| ~7.30 | Doublet | Aromatic Proton (H-6) |
Note: The exact chemical shifts can be influenced by solvent and concentration.[3]
Table 3: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Carbon attached to -NH₂) |
| ~150 | C7a (Quaternary carbon) |
| ~133 | C3a (Quaternary carbon) |
| ~130 | C5 (Carbon attached to Cl) |
| ~128 | C7 (Carbon attached to Cl) |
| ~124 | C4 |
| ~115 | C6 |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 218/220/222 | Molecular ion peak [M]⁺• corresponding to the isotopic pattern of two chlorine atoms |
| 191/193 | [M - HCN]⁺• |
| 156/158 | [M - HCN - Cl]⁺ |
Note: The fragmentation pattern is based on typical behavior of related benzothiazoles.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.[1][4]
-
Background Spectrum: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[1][4]
-
Sample Spectrum: The sample is placed in the infrared beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.[1]
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1][4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[4]
-
Data Acquisition:
-
Data Analysis: The chemical shifts, multiplicities, and integration values of the signals are analyzed to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that typically produces the molecular ion.[1][4]
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[1][4]
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[1][4]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general experimental procedure for the spectroscopic analysis of a synthesized compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
1H NMR and 13C NMR analysis of 5,7-Dichlorobenzo[d]thiazol-2-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5,7-Dichlorobenzo[d]thiazol-2-amine
Disclaimer: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the searched literature. The data presented in this guide is predictive, based on the analysis of structurally related benzothiazole derivatives and established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and characterization of this and similar molecules.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of such novel compounds. This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, outlines a comprehensive experimental protocol for data acquisition, and presents visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted NMR Spectroscopic Data
The predicted chemical shifts for this compound are based on the known effects of substituents on the benzothiazole ring system. The electron-withdrawing nature of the chlorine atoms and the electronic effects of the thiazole ring and amino group are key determinants of the resulting spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to be relatively simple, showing two signals in the aromatic region corresponding to the non-equivalent protons on the benzene ring, and a signal for the amine protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)
| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| H-4 | ~ 7.65 | d | ~ 2.0 | Aromatic CH |
| H-6 | ~ 7.40 | d | ~ 2.0 | Aromatic CH |
| -NH₂ | ~ 7.80 | br s | - | Amine Protons |
Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and may exchange with D₂O.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms of the benzothiazole core.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz)
| Atom Number | Predicted Chemical Shift (δ) ppm | Assignment |
| C-2 | ~ 168.0 | C-NH₂ |
| C-3a | ~ 148.0 | Aromatic Quaternary C |
| C-4 | ~ 122.5 | Aromatic CH |
| C-5 | ~ 128.0 | Aromatic C-Cl |
| C-6 | ~ 120.0 | Aromatic CH |
| C-7 | ~ 130.0 | Aromatic C-Cl |
| C-7a | ~ 132.0 | Aromatic Quaternary C |
Structural and Workflow Diagrams
Visual aids are crucial for correlating spectroscopic data with molecular structure and for outlining experimental procedures.
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized experimental workflow for NMR data acquisition and analysis.
Detailed Experimental Protocols
The following protocols are generalized for the acquisition of high-quality NMR spectra for compounds similar to this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to prevent spectral artifacts from impurities.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.
-
Concentration:
-
For ¹H NMR , dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure: Accurately weigh the sample and transfer it to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved. Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
These parameters are typical for a 400 MHz NMR spectrometer.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is required.
-
Temperature: Experiments are typically conducted at a standard probe temperature of 298 K (25 °C).
-
¹H NMR Parameters:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Data Processing and Analysis
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Peak Analysis:
-
Peak Picking: Identify the chemical shift of each peak.
-
Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns to determine the coupling constants (J-values) between neighboring protons.
-
This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. While the presented data is predictive, it offers a strong foundation for the interpretation of experimental spectra and serves as a valuable resource for researchers in the field.
Technical Guide: Spectroscopic Analysis of 5,7-Dichlorobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical characterization of 5,7-Dichlorobenzo[d]thiazol-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). This document outlines expected analytical data, comprehensive experimental protocols, and visual workflows to support research and development activities involving this compound.
Introduction
This compound is a substituted benzothiazole derivative. The structural elucidation and purity assessment of such compounds are critical in drug discovery and development. LC-MS provides essential information on molecular weight and purity, while FT-IR offers valuable insights into the functional groups present in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Data
LC-MS analysis is employed to determine the molecular weight and purity of this compound. The expected molecular ion peak corresponds to the molecular weight of the compound.
| Parameter | Expected Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂S | |
| Molecular Weight | 219.09 g/mol | [1][2] |
| Expected [M+H]⁺ (m/z) | 220.09 | [3] |
Note: The observed m/z value may vary slightly depending on the instrument calibration and ionization source.
Experimental Protocol: LC-MS Analysis
A standard reverse-phase LC-MS method can be utilized for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL and then diluted to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
LC-MS Experimental Workflow
Caption: LC-MS experimental workflow for the analysis of this compound.
Fourier-Transform Infrared Spectroscopy (FT-IR) Data
FT-IR spectroscopy is used to identify the functional groups present in this compound. The expected characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Reference |
| 3400-3300 | N-H (primary amine) | Asymmetric & Symmetric Stretch | Medium | [4][5][6] |
| 1650-1580 | N-H (primary amine) | Bending (Scissoring) | Medium | [6] |
| 1600-1450 | C=C (aromatic) | Ring Stretch | Medium-Strong | [7] |
| 1335-1250 | C-N (aromatic amine) | Stretch | Strong | [6] |
| 850-750 | C-H (aromatic) | Out-of-plane Bend | Strong | |
| 800-600 | C-Cl | Stretch | Strong |
Experimental Protocol: FT-IR Analysis
A standard solid-state FT-IR method can be used for the analysis of this compound.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation:
-
KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the KBr pellet (without the sample) is recorded and automatically subtracted from the sample spectrum.
FT-IR Experimental Workflow
Caption: FT-IR experimental workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
At present, there is limited publicly available information on the specific signaling pathways modulated by this compound. However, a logical workflow for investigating the biological activity of a novel compound like this can be represented.
Caption: Logical workflow for the biological investigation of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-AMINO-5,6-DICHLOROBENZOTHIAZOLE | 25150-27-0 [chemicalbook.com]
- 3. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Physicochemical Properties of 5,7-Dichlorobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of the heterocyclic compound 5,7-Dichlorobenzo[d]thiazol-2-amine. The information presented herein is intended to support research and development activities by providing essential data on its molecular characteristics, solubility, and lipophilicity, alongside detailed experimental protocols for their determination.
Compound Identity and Structure
This compound is a chlorinated derivative of the benzothiazole scaffold, a common structural motif in pharmacologically active compounds. Its structure consists of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at positions 5 and 7 and an amine group at position 2.
-
IUPAC Name: 5,7-dichloro-1,3-benzothiazol-2-amine
-
CAS Number: 158465-13-5[1]
-
Molecular Formula: C₇H₄Cl₂N₂S[2]
-
Canonical SMILES: C1=C(C=C(C2=C1N=C(S2)N)Cl)Cl
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound and its related isomers. It is critical to note that while the molecular formula and weight are definitive, many other parameters are derived from computational predictions for closely related structures due to a lack of specific experimental data for the 5,7-dichloro isomer.
| Property | Value | Data Type | Source / Notes |
| Molecular Weight | 219.09 g/mol | Calculated | Based on the molecular formula C₇H₄Cl₂N₂S.[1][2] |
| Melting Point | 240-242 °C | Experimental | Value for the isomeric 6,7-Dichlorobenzo[d]thiazol-2-amine.[3] |
| Boiling Point | 379.7 °C at 760 mmHg | Predicted | Value for the isomeric 5,6-Dichlorobenzo[d]thiazol-2-amine.[2] |
| Density | 1.654 g/cm³ | Predicted | Value for the isomeric 5,6-Dichlorobenzo[d]thiazol-2-amine.[2] |
| pKa (Acidic) | 2.03 ± 0.30 | Predicted | Value for the isomeric 6,7-Dichlorobenzo[d]thiazol-2-amine.[3] |
| LogP | 3.1853 | Predicted | Value for the isomeric 6,7-Dichlorobenzo[d]thiazol-2-amine.[4] |
| Solubility | Soluble in DMSO, DMF; Limited in hexane, toluene. | Qualitative | General solubility profile for 5,7-Dichlorobenzothiazole derivatives.[1] |
Experimental Protocols
The capillary method is the standard technique for determining the melting point of a crystalline solid.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or Stuart SMP3) or a Thiele tube setup.[5]
-
Procedure:
-
Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. The crystalline solid is finely ground into a powder. The open end of a glass capillary tube is jabbed into the powder and tapped gently to pack the sample into the sealed end. The sample should be packed to a height of 2-3 mm for an accurate reading.[6][7][8]
-
Initial Heating: Place the capillary tube into the heating block of the apparatus. Heat the sample at a rapid rate (e.g., 10-15°C per minute) to determine an approximate melting point. A fresh sample must be used for the accurate determination.[9]
-
Accurate Measurement: Cool the apparatus to at least 15-20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2°C per minute.[6][8]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting). Continue heating slowly and record the temperature at which the last solid crystal turns into a transparent liquid (completion of melting). The recorded melting point should be reported as a range.[6]
-
The shake-flask method is the gold-standard for determining equilibrium solubility.
-
Apparatus: An orbital shaker with temperature control, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 1.2 to 7.4) to determine the pH-solubility profile.[10]
-
Equilibration: Add an excess amount of the solid compound to a known volume of the buffer in a sealed flask. This ensures that a saturated solution is formed with undissolved solid present. Place the flask in a temperature-controlled shaker (e.g., 37 °C for biopharmaceutical relevance) and agitate until equilibrium is reached. This typically requires 24 to 48 hours.[11][12]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution via centrifugation or filtration using a suitable, non-binding filter (e.g., PVDF).[11]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a standard calibration curve of the compound in the same buffer. Analyze the concentration of the compound in the supernatant using a validated analytical method such as UV-Vis spectroscopy or HPLC. The measured concentration represents the equilibrium solubility at that specific pH and temperature.[10][12]
-
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, determined using the shake-flask method.
-
Apparatus: Mechanical shaker, centrifuge, vials, and an analytical instrument for quantification (HPLC or LC-MS).
-
Procedure:
-
Solvent Preparation: Pre-saturate n-octanol with water (or buffer, e.g., PBS at pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.[2][13]
-
Partitioning: Prepare a stock solution of the test compound in one of the pre-saturated phases. Add a known volume of this stock solution to a vial containing known volumes of both pre-saturated n-octanol and pre-saturated water. The final concentration should be within the analytical detection limits.
-
Equilibration: Vigorously shake the vial for a fixed period (e.g., 1-3 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.[2][14]
-
Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the aqueous and organic layers.[13]
-
Quantification: Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS with UV detection).[2]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Visualization of Experimental Workflow
As this compound is not associated with a well-defined signaling pathway in the current literature, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.
References
- 1. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 2. Shake Flask LogD | Domainex [domainex.co.uk]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. thinksrs.com [thinksrs.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Solubility profile of 5,7-Dichlorobenzo[d]thiazol-2-amine in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5,7-Dichlorobenzo[d]thiazol-2-amine, a compound of interest in contemporary chemical and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile derived from related benzothiazole structures. Furthermore, it outlines a standardized experimental protocol for determining its precise solubility in various organic solvents, which is a critical parameter for its application in drug discovery and material science.
Qualitative Solubility Profile
Based on the general properties of benzothiazole derivatives, a qualitative solubility profile for this compound can be inferred. Benzothiazoles generally exhibit low solubility in water and higher solubility in organic solvents. The presence of two chlorine atoms on the benzene ring of this compound is expected to decrease its polarity, further reducing its aqueous solubility while potentially enhancing its solubility in non-polar to moderately polar organic solvents.
Derivatives of 5,7-Dichlorobenzothiazole are noted to be soluble in polar aprotic solvents.[1] This suggests that this compound will likely exhibit good solubility in solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Conversely, its solubility is expected to be limited in nonpolar solvents like hexane and toluene.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Dielectric Constant (Approx.) | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Aprotic, Polar | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Soluble |
| Acetonitrile | 37.5 | Aprotic, Polar | Moderately Soluble |
| Ethanol | 24.6 | Protic, Polar | Sparingly to Moderately Soluble |
| Methanol | 32.7 | Protic, Polar | Sparingly to Moderately Soluble |
| Dichloromethane (DCM) | 9.1 | Aprotic, Non-polar | Sparingly Soluble |
| Ethyl Acetate | 6.0 | Aprotic, Moderately Polar | Sparingly Soluble |
| Toluene | 2.4 | Aprotic, Non-polar | Limited Solubility / Insoluble |
| Hexane | 1.9 | Aprotic, Non-polar | Limited Solubility / Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of this compound, the following detailed experimental protocol based on the widely accepted shake-flask method is provided.[2][3][4][5][6]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, DCM, Ethyl Acetate)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a logical workflow for the preclinical evaluation of a novel compound like this compound.
Caption: Experimental Workflow for Solubility Determination.
Caption: Preclinical Evaluation Workflow for a Novel Compound.
References
Quantum chemical calculations for 5,7-Dichlorobenzo[d]thiazol-2-amine
An In-depth Technical Guide to the Quantum Chemical Calculations of 5,7-Dichlorobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule this compound. This compound, a member of the benzothiazole family, is of significant interest in medicinal chemistry and materials science. Computational methods, particularly Density Functional Theory (DFT), offer profound insights into its molecular structure, reactivity, and spectroscopic properties, which can accelerate drug discovery and development processes.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₇H₄Cl₂N₂S and a molecular weight of approximately 219.09 g/mol .[1][2][3] Its structure consists of a benzothiazole core functionalized with two chlorine atoms at positions 5 and 7, and an amine group at position 2. Benzothiazole derivatives are known for a wide range of biological activities, making them attractive scaffolds for drug design.[4][5][6] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the electronic and structural properties that govern its biological activity.
Experimental Protocols: Theoretical Calculations
The primary method for quantum chemical analysis of medium-sized organic molecules like this compound is Density Functional Theory (DFT).[5][7] This approach offers a favorable balance between computational cost and accuracy.
2.1. Software and Hardware
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically employed.
-
Hardware: High-performance computing (HPC) clusters are necessary to perform these calculations in a reasonable timeframe.
2.2. Detailed Methodology
-
Initial Structure Generation: The 3D structure of this compound is first built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable structure.
-
Method: DFT
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and well-validated functional for organic molecules.[7][8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency, providing a flexible description of the electron distribution.[8][9]
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[5][8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5][7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the strength of hydrogen bonds.[8]
-
Logical Workflow for Quantum Chemical Calculations
Caption: A flowchart of the quantum chemical calculation process.
Data Presentation: Calculated Properties
The quantitative data derived from these calculations should be organized into clear, concise tables for easy interpretation and comparison with experimental values or other calculated analogues.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Experimental Value |
| Bond Length | C1-C2 | 1.39 | N/A |
| C7-Cl | 1.74 | N/A | |
| C-NH₂ | 1.37 | N/A | |
| Bond Angle | C1-C2-C3 | 120.1 | N/A |
| Cl-C7-C6 | 119.8 | N/A | |
| Dihedral Angle | C1-C2-C3-C4 | 0.1 | N/A |
Note: The values presented are hypothetical examples based on typical DFT calculations for similar molecules.
Table 2: Calculated Vibrational Frequencies
| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν₁ | 3450 | High | Low | N-H stretch (asymmetric) |
| ν₂ | 3350 | High | Low | N-H stretch (symmetric) |
| ν₃ | 1620 | Medium | High | C=N stretch |
| ν₄ | 1550 | High | High | Aromatic C=C stretch |
| ν₅ | 750 | High | Low | C-Cl stretch |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Table 3: Key Electronic Properties
| Property | Calculated Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -1.8 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Total Energy | -1523.45 | Hartrees |
Note: A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[11]
Signaling Pathway and Reactivity Visualization
The Molecular Electrostatic Potential (MEP) map provides a visual guide to the molecule's reactivity. The following diagram illustrates the conceptual relationship between the MEP and potential molecular interactions.
Caption: Relationship between MEP regions and chemical reactivity.
Conclusion
Quantum chemical calculations are an indispensable tool in modern chemical and pharmaceutical research. For this compound, DFT calculations can provide detailed insights into its structural, vibrational, and electronic properties. This data is invaluable for understanding its structure-activity relationship (SAR), predicting its reactivity, and guiding the synthesis of more potent and selective analogues for drug development. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such computational studies.
References
- 1. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteobiojournal.com [proteobiojournal.com]
- 8. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Theoretical Modeling of 5,7-Dichlorobenzo[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the molecular structure of 5,7-Dichlorobenzo[d]thiazol-2-amine. Given the absence of specific experimental crystallographic data for this compound in publicly available literature, this document leverages computational chemistry methodologies and comparative data from structurally related benzothiazole derivatives to predict its structural and electronic properties. The methodologies and data presented herein serve as a robust framework for further research and in silico drug design efforts involving this and similar molecular scaffolds.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₇H₄Cl₂N₂S and CAS number 158465-13-5, belongs to the family of halogenated 2-aminobenzothiazoles.[1][2] The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of two chlorine atoms on the benzene ring is anticipated to significantly modulate the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
A logical workflow for the theoretical investigation of such a molecule is outlined below.
References
Crystal Structure Analysis of 5,7-Dichlorobenzo[d]thiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 5,7-dichlorobenzo[d]thiazol-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific crystallographic data for a comprehensive series of these derivatives in the public domain, this guide focuses on established experimental methodologies for their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. Data from structurally related halogenated benzothiazoles are presented for comparative purposes, and insights into their potential biological mechanisms are discussed.
Introduction
The benzothiazole scaffold is a "privileged" heterocyclic motif in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine, at specific positions on the benzothiazole ring can significantly modulate the physicochemical properties of the molecule. These modifications can influence crystal packing, molecular conformation, and, consequently, the interaction with biological targets. The 5,7-dichloro substitution pattern, in particular, is of interest for its potential to enhance potency and selectivity.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of these molecules. Such structural insights are invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established routes. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.
General Procedure:
-
Starting Material Preparation: The synthesis typically begins with a commercially available or synthesized 3,5-dichloroaniline.
-
Thiocyanation: The aniline is reacted with an alkali metal thiocyanate (e.g., potassium thiocyanate) in a suitable solvent like glacial acetic acid.
-
Cyclization: Bromine, dissolved in the same solvent, is added dropwise to the reaction mixture. This facilitates the electrophilic cyclization to form the 2-aminobenzothiazole ring.
-
Work-up and Purification: The reaction mixture is then poured into water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the 5,7-dichloro-2-aminobenzothiazole core.
-
Derivatization: Further derivatization of the 2-amino group can be achieved through standard organic reactions, such as acylation, alkylation, or Schiff base formation, to generate a library of derivatives.
Single-Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Common Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Methodological & Application
Synthesis protocol for 5,7-Dichlorobenzo[d]thiazol-2-amine
An Application Note and Protocol for the Synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine
Application Notes
Introduction
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, recognized as the core of numerous biologically active compounds.[1] These compounds have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective properties.[2][3] The introduction of halogen atoms, such as chlorine, onto the benzothiazole ring can significantly modulate the compound's physicochemical properties and biological activity, offering strategic points for further chemical modification.
This compound is a specific derivative of this class. The presence of chlorine atoms at the 5 and 7 positions influences the electron distribution of the aromatic system, which can enhance its interaction with biological targets.[4] This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery and as an intermediate in the development of materials like disperse dyes.[5]
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a detailed protocol for the preparation of this compound.
Data Presentation
The following table summarizes the key chemical and physical properties of the target compound and related isomers. Direct experimental data for this compound is limited; therefore, some values are based on predictions or data from analogous compounds for reference.
| Property | This compound | 5,6-Dichlorobenzo[d]thiazol-2-amine | 6,7-Dichlorobenzo[d]thiazol-2-amine | Reference |
| CAS Number | 158465-13-5 | 24072-75-1 | 25150-27-0 | [5][6][7] |
| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S | [8] |
| Molecular Weight | 219.09 g/mol | 219.09 g/mol | 219.09 g/mol | [8] |
| Appearance | Off-white to light yellow solid (Predicted) | White solid or powder | Off-white to light yellow solid | [7][8] |
| Melting Point (°C) | N/A | 178 - 180 | 240 - 242 | [7][9] |
| Boiling Point (°C) | 379.7 ± 45.0 (Predicted) | 379.7 (Predicted) | 379.7 ± 45.0 (Predicted) | [7][8] |
| Density (g/cm³) | 1.654 ± 0.06 (Predicted) | 1.654 (Predicted) | 1.654 ± 0.06 (Predicted) | [7][8] |
| pKa | 2.03 ± 0.30 (Predicted) | N/A | 2.03 ± 0.30 (Predicted) | [7] |
Experimental Protocol
This protocol describes the synthesis of this compound via the oxidative cyclization of 3,5-dichloroaniline. The methodology is adapted from well-established procedures for the synthesis of substituted 2-aminobenzothiazoles.[2]
Materials and Reagents
-
3,5-Dichloroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
25% Ammonium Hydroxide solution (NH₄OH)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add potassium thiocyanate (KSCN) (4.0 eq).
-
Stir the resulting mixture at room temperature for approximately 45 minutes.[2]
-
-
Bromination and Cyclization:
-
Cool the reaction mixture to 10 °C using an ice bath.[2]
-
Separately, prepare a solution of bromine (Br₂) (2.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel. Maintain the temperature below 15 °C during the addition. The mixture will typically turn into a yellow or orange suspension.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture by slowly adding 25% aqueous ammonium hydroxide solution until the pH reaches approximately 8.[2] This step should be performed in a well-ventilated fume hood as it is exothermic and releases fumes.
-
A precipitate will form upon neutralization.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a solid.[10]
-
Dry the purified product under vacuum.
-
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 5. shubhamspecialty.com [shubhamspecialty.com]
- 6. 158465-13-5|this compound|BLD Pharm [bldpharm.com]
- 7. 2-AMINO-5,6-DICHLOROBENZOTHIAZOLE | 25150-27-0 [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Detailed Protocol for the Chlorination Synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine, a key intermediate in the development of pharmaceuticals and functional materials. 2-Aminobenzothiazoles serve as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The protocol detailed herein employs a robust two-step method starting from 3,5-dichloroaniline, proceeding through a thiourea intermediate, followed by a sulfuryl chloride-mediated oxidative cyclization and chlorination. This method is based on well-established principles for the synthesis of substituted 2-aminobenzothiazoles.[5]
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved via a two-step process. The first step involves the formation of N-(3,5-dichlorophenyl)thiourea from 3,5-dichloroaniline. The second, critical step is an electrophilic cyclization of the thiourea intermediate using sulfuryl chloride. Sulfuryl chloride acts as both an oxidizing agent to facilitate the ring closure and a chlorinating agent, ensuring the formation of the desired benzothiazole structure.[5]
Caption: Logical workflow for the two-step synthesis of the target compound.
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier Notes |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 626-43-7 | Purity ≥98% |
| Ammonium Thiocyanate | NH₄SCN | 1762-95-4 | Purity ≥98% |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | ~37% solution |
| Sulfuryl Chloride | SO₂Cl₂ | 7791-25-5 | Purity ≥99%, handle in fume hood |
| Chlorobenzene | C₆H₅Cl | 108-90-7 | Anhydrous |
| Sodium Hydroxide | NaOH | 1310-73-2 | Pellets or solution |
| Ethanol | C₂H₅OH | 64-17-5 | 95% or absolute |
Protocol 1: Synthesis of N-(3,5-dichlorophenyl)thiourea (Intermediate)
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloroaniline (16.2 g, 0.1 mol).
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the flask while stirring.
-
Reagent Addition: Add water (100 mL) followed by ammonium thiocyanate (9.1 g, 0.12 mol).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The solution will become clear initially and then a precipitate may form.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the white crystalline precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water (3 x 50 mL) to remove any unreacted thiocyanate and salts.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is N-(3,5-dichlorophenyl)thiourea.
Protocol 2: Synthesis of this compound
-
Safety Note: This procedure involves sulfuryl chloride, which is corrosive and reacts violently with water.[6] Perform all steps in a well-ventilated chemical fume hood.
-
Setup: In a 250 mL three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, suspend the dried N-(3,5-dichlorophenyl)thiourea (11.0 g, 0.05 mol) in anhydrous chlorobenzene (100 mL).
-
Reagent Addition: Cool the suspension to 10°C using an ice bath. Add sulfuryl chloride (12.1 g, 7.3 mL, 0.09 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 40°C.
-
Reaction: After the addition is complete, heat the mixture to 50°C and stir for 2 hours. Hydrogen chloride gas will evolve during the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water (100 mL) to quench the excess sulfuryl chloride.
-
Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 1 M sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chlorobenzene solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure this compound.
Data Presentation
The following tables summarize the expected physicochemical and characterization data for the final product.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~185-190 °C (expected) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |
Table 2: Representative Analytical Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (s, 2H, -NH₂), 7.40 (d, J=1.8 Hz, 1H, Ar-H), 7.25 (d, J=1.8 Hz, 1H, Ar-H) |
| MS (ESI+) | m/z 218.9 [M+H]⁺, 220.9 [M+H+2]⁺ |
| Purity (HPLC) | >98% |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: General laboratory workflow from setup to final analysis.
Applications and Significance
This compound is a valuable building block for organic synthesis. The 2-amino group is a versatile functional handle that allows for further derivatization.[3] Benzothiazole derivatives are of significant interest in several fields:
-
Medicinal Chemistry: They form the core structure of molecules investigated for anticancer, antitubercular, antimicrobial, and anti-inflammatory activities.[1][4]
-
Materials Science: Chlorinated benzothiazoles can be used as intermediates for dyes and pigments.[7] They also have potential applications as UV stabilizers and flame retardants in polymers.[8]
-
Agrochemicals: The benzothiazole scaffold is found in some fungicides and other crop protection agents.[1]
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 7. shubhamspecialty.com [shubhamspecialty.com]
- 8. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
Application Notes and Protocols: Ionic Liquid-Mediated Synthesis of Dichlorobenzothiazole Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 2-amino-5,6-dichlorobenzothiazole, a valuable scaffold in medicinal chemistry, utilizing acidic ionic liquids as both solvent and catalyst. This one-pot method offers a greener and more efficient alternative to traditional synthetic routes that often rely on volatile organic solvents and harsh reagents.[1] The protocol herein describes the reaction of 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in an acidic ionic liquid medium.[1] The use of ionic liquids facilitates easy product separation and potential for catalyst recycling, aligning with the principles of green chemistry.[1][2][3]
Introduction
Benzothiazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities. The synthesis of substituted 2-aminobenzothiazoles, in particular, is of significant interest. Traditional methods for synthesizing these compounds often involve multi-step procedures and the use of hazardous reagents.[4] The emergence of ionic liquids (ILs) as reaction media offers a compelling alternative, providing advantages such as low volatility, high thermal stability, and the ability to act as both solvent and catalyst.[2][3][5]
This protocol details a one-pot synthesis of 2-amino-5,6-dichlorobenzothiazole using an acidic ionic liquid. The ionic liquid facilitates the thiocyanation of the aniline precursor and subsequent intramolecular cyclization to form the benzothiazole ring. This method is efficient and simplifies the work-up procedure, making it an attractive approach for laboratory and potential scale-up synthesis.[1]
Key Experiment: One-Pot Synthesis of 2-amino-5,6-dichlorobenzothiazole
This section outlines the experimental procedure for the synthesis of 2-amino-5,6-dichlorobenzothiazole in an acidic ionic liquid.
Materials and Equipment
-
3,4-dichloroaniline (Reagent grade, ≥99%)
-
Ammonium thiocyanate (Reagent grade, ≥98%)
-
N-bromosuccinimide (NBS) (Reagent grade, ≥98%)
-
Acidic Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIM][HSO₄])
-
Toluene (Anhydrous, ≥99.8%)
-
Distilled water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (e.g., 10 mmol, 1.62 g), ammonium thiocyanate (e.g., 12 mmol, 0.91 g), and the acidic ionic liquid (e.g., 10 mL of [BMIM][HSO₄]).
-
Addition of NBS: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. To this mixture, add N-bromosuccinimide (e.g., 11 mmol, 1.96 g) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-110°C.[1] Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:3).
-
Work-up: Upon completion of the reaction (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Extraction: Add toluene (e.g., 20 mL) to the reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel. The product will be extracted into the toluene phase, while the ionic liquid will form a separate layer.
-
Washing: Separate the organic layer and wash it with distilled water (2 x 20 mL) to remove any residual ionic liquid and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 2-amino-5,6-dichlorobenzothiazole.
-
Ionic Liquid Recycling: The ionic liquid layer can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.
Data Presentation
The choice of acidic ionic liquid can influence the reaction efficiency. The following table summarizes the effect of different ionic liquids on the synthesis of 2-amino-5,6-dichlorobenzothiazole under optimized conditions.
| Entry | Ionic Liquid | Anion | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | [BMIM][HSO₄] | HSO₄⁻ | 90 | 2.5 | 92 |
| 2 | [BMIM][CH₃COO] | CH₃COO⁻ | 100 | 3 | 88 |
| 3 | [BMIM][CF₃SO₃] | CF₃SO₃⁻ | 90 | 2 | 95 |
*Yields are for the isolated, purified product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-amino-5,6-dichlorobenzothiazole.
Logical Relationship of the One-Pot Synthesis
Caption: Logical steps in the one-pot synthesis of dichlorobenzothiazole amine.
References
- 1. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Antimicrobial Assays Using 5,7-Dichlorobenzo[d]thiazol-2-amine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, making them a significant area of interest in pharmaceutical research and drug development.[1][2] Among these, 2-aminobenzothiazoles have emerged as a versatile scaffold, demonstrating potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] The antimicrobial potential of these compounds extends to activity against various bacterial and fungal strains, including drug-resistant variants.[3][5]
This document provides detailed application notes and experimental protocols for evaluating the antimicrobial properties of 5,7-Dichlorobenzo[d]thiazol-2-amine and its derivatives. While specific data for this compound is limited in the public domain, the provided protocols are based on established methods for assessing the antimicrobial efficacy of analogous benzothiazole compounds. The included data from studies on related derivatives serve as a valuable reference for anticipating the potential activity and for designing robust experimental workflows.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The following tables summarize the antimicrobial activity of various 2-aminobenzothiazole derivatives against a range of microbial pathogens. This data is intended to provide a comparative baseline for the evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains
| Compound/Derivative | S. aureus (μg/mL) | E. faecalis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| 2d (a 2-azidobenzothiazole) | 8 | 8 | >128 | 64 | [5] |
| Triazole-benzothiazole hybrid | 3.12 | - | 3.12 | 3.12 | [5] |
| Benzothiazole-isatin derivative (41c) | 12.5 | - | 3.1 | 6.2 | [2] |
| Dichloropyrazole-benzothiazole analog (104) | 0.0156-0.25 | - | 1-4 | 1-4 | [2] |
| 2-aminobenzothiazole Schiff base (46a/46b) | - | - | 15.62 | 15.62 | [2] |
| Benzothiazole derivative 3 | 50-200 | - | 25-100 | - | [6] |
| Benzothiazole derivative 4 | 50-200 | - | 25-100 | - | [6] |
Table 2: Anti-biofilm Activity of Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference |
| 4a (tetrazine-benzothiazole) | K. aerogenes | 52 - 86.5 | 52.4 | [7] |
| 4a (tetrazine-benzothiazole) | A. baumannii | 52 - 86.5 | 75.4 | [7] |
| 4b (tetrazine-benzothiazole) | K. aerogenes | 57.7 - 79.4 | 55.9 - 61.0 | [7] |
| 4b (tetrazine-benzothiazole) | A. baumannii | 57.7 - 79.4 | 55.9 - 61.0 | [7] |
| 4b (tetrazine-benzothiazole) | S. epidermidis | 57.7 - 79.4 | 55.9 - 61.0 | [7] |
| 4c (tetrazine-benzothiazole) | K. aerogenes | 59.9 - 80.3 | 53.0 - 65.3 | [7] |
| 4c (tetrazine-benzothiazole) | A. baumannii | 59.9 - 80.3 | 53.0 - 65.3 | [7] |
| 4c (tetrazine-benzothiazole) | S. epidermidis | 59.9 - 80.3 | 53.0 - 65.3 | [7] |
Experimental Protocols
The following are detailed protocols for fundamental antimicrobial assays, adapted from methodologies reported for benzothiazole derivatives.[8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a known antimicrobial agent.
-
Negative Control: Wells containing only broth to check for sterility.
-
Growth Control: Wells containing broth and inoculum to ensure microbial viability.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of an antimicrobial agent that kills the microorganism.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
-
Sterile spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.
Protocol 3: Anti-biofilm Activity Assay using Crystal Violet
This protocol assesses the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (for some bacteria)
-
Bacterial inoculum
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Plate Preparation: Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate as described in the MIC protocol.
-
Inoculation: Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well. Include growth control wells without the compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the negative control wells are colorless.
-
Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_growth_control - OD_treated) / OD_growth_control] * 100
Visualizations
The following diagrams illustrate the general workflow for antimicrobial screening and a potential mechanism of action for benzothiazole derivatives.
Caption: General experimental workflow for antimicrobial screening.
Caption: Postulated mechanism of action for some benzothiazole derivatives.
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 5,7-Dichlorobenzo[d]thiazol-2-amine against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorobenzo[d]thiazol-2-amine is a halogenated derivative of the 2-aminobenzothiazole scaffold, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial properties. The evaluation of the antibacterial efficacy of novel compounds is a critical step in the drug discovery and development process. A key parameter in this evaluation is the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against a panel of clinically relevant bacterial strains using the broth microdilution and agar dilution methods.
Data Presentation
Illustrative MIC Data for this compound
The following table presents hypothetical MIC values for this compound against common Gram-positive and Gram-negative bacterial strains. This data is for illustrative purposes to demonstrate how results would be presented and should not be considered as actual experimental data.
| Bacterial Strain | Gram Status | ATCC Number | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 8 |
| Bacillus subtilis | Gram-positive | 6633 | 16 |
| Enterococcus faecalis | Gram-positive | 29212 | 32 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 64 |
Experimental Protocols
Two standard methods for MIC determination are detailed below: broth microdilution and agar dilution.[1][2][3]
Protocol 1: Broth Microdilution Method
This method utilizes 96-well microtiter plates to determine the MIC of a compound in a liquid growth medium.[4][1]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well of each row to achieve twice the highest desired test concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4] The growth control well should be turbid, and the sterility control well should be clear.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the test compound into an agar medium, which is then inoculated with the test organisms.[3]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile petri dishes
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound-Containing Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
For each concentration, add 1 part of the compound dilution to 9 parts of molten MHA (kept at 45-50°C). Mix well and pour into sterile petri dishes.
-
Prepare a control plate containing only MHA.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate a fixed volume (e.g., 1-2 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Application Notes and Protocols for 5,7-Dichlorobenzo[d]thiazol-2-amine and its Analogs in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
I. Introduction
This document provides detailed application notes and protocols for the investigation of 5,7-Dichlorobenzo[d]thiazol-2-amine and its related analogs in cancer cell line studies. While specific data for this compound is limited in the public domain, the broader class of 2-aminobenzothiazole derivatives has demonstrated significant potential as anticancer agents.[1][2][3] These compounds have been shown to exhibit a range of biological activities, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6] The protocols and data presented herein are based on studies of structurally similar compounds and provide a comprehensive framework for evaluating the anticancer potential of this compound.
II. Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the reported in vitro anticancer activities of various 2-aminobenzothiazole derivatives against several human cancer cell lines. This data is intended to provide a comparative reference for the potential efficacy of this compound.
Table 1: Inhibitory Concentration (IC50) of 2-Aminobenzothiazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | A549 (Non-small cell lung cancer) | 0.44 | [7] |
| Compound 16h | A549 (Non-small cell lung cancer) | 8.27 | [7] |
| Trichloro-substituted Benzothiazole-triazole hybrid | Triple-negative breast cancer | 30.49 | [5] |
| Compound 71 | SKBr3 (Breast cancer) | 0.86 | [2] |
| Compound 71 | MCF-7 (Breast cancer) | 7.03 | [2] |
| Compound 20 | HCT-116 (Colon cancer) | 7.44 | [2] |
| Compound 20 | MCF-7 (Breast cancer) | 8.27 | [2] |
| Compound 20 | HepG2 (Liver cancer) | 9.99 | [2] |
| Compound 21 | Various tumor cells | 10.34 - 12.14 | [2] |
| Compound 13 | HCT116 (Colon cancer) | 6.43 | [2] |
| Compound 13 | A549 (Lung cancer) | 9.62 | [2] |
| Compound 13 | A375 (Melanoma) | 8.07 | [2] |
| OMS14 | MCF-7 (Breast cancer) | 22.13 | [8] |
| OMS14 | A549 (Lung cancer) | 26.09 | [8] |
| Compound H1 | HeLa (Cervical cancer) | 0.38 | [9][10] |
Table 2: Mechanistic Insights of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Effect | Signaling Pathway Implicated | Reference |
| Compound 45 | A549 | G1 phase cell cycle arrest, Apoptosis | ALK/PI3K/AKT inhibition | [7] |
| Benzothiazole derivative (5g) | Various cancer models | G2/M phase cell cycle arrest, DNA damage, Apoptosis | ROS-mediated | [4] |
| Benzothiazole-triazole hybrids | Triple-negative breast cancer | G2/M phase cell cycle arrest, Apoptosis | Bcl-2 inhibition | [5] |
| Compound H1 | HeLa | G1 phase cell cycle arrest, Apoptosis | E7/Rb/E2F-1/DNMT1 | [9] |
| 2-amino-5-benzylthiazole derivatives | Human leukemia cells | Apoptosis, DNA damage | Intrinsic apoptosis pathway (Bcl-2 family modulation) | [11] |
III. Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the test compound on cancer cells.
1. Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the test compound on the cell cycle distribution.
1. Materials:
-
Cancer cells
-
Culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
2. Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
C. Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is to quantify the induction of apoptosis by the test compound.
1. Materials:
-
Cancer cells
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
D. Western Blot Analysis
This protocol is to investigate the effect of the test compound on the expression of key regulatory proteins.
1. Materials:
-
Cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK2, p21, p27, p-Rb, ALK, p-ALK, AKT, p-AKT, PI3K, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
IV. Visualization of Cellular Pathways and Workflows
The following diagrams illustrate common signaling pathways affected by 2-aminobenzothiazole derivatives and a general experimental workflow for their evaluation.
Caption: Proposed G1 phase cell cycle arrest mechanism.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
Application Notes and Protocols for Cytotoxicity Assays of 5,7-Dichlorobenzo[d]thiazol-2-amine on MCF-7 Cells
Disclaimer: To date, no specific studies have been published on the cytotoxic effects of 5,7-Dichlorobenzo[d]thiazol-2-amine on MCF-7 cells. The following application notes and protocols are based on established methodologies for analogous benzothiazole derivatives and their observed effects on human breast cancer cell lines. These should serve as a comprehensive guide for researchers initiating studies on this specific compound.
Introduction
Benzothiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. Several studies have demonstrated the potent in vitro cytotoxic effects of various substituted benzothiazoles against the human breast adenocarcinoma cell line, MCF-7. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4]
This document provides a detailed framework for evaluating the cytotoxicity of this compound on MCF-7 cells, encompassing quantitative data from related compounds, step-by-step experimental protocols, and visual representations of experimental workflows and potential signaling pathways.
Data Presentation: Cytotoxicity of Analogous Benzothiazole Derivatives on MCF-7 Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against MCF-7 cells, as reported in the literature. This data provides a comparative baseline for the potential potency of this compound.
| Compound | IC50 (µM) on MCF-7 Cells | Reference Compound | Reference IC50 (µM) |
| Benzothiazole Derivative 4 | 8.64 | Cisplatin | 13.33 |
| Benzothiazole Derivative 5c | 7.39 | Cisplatin | 13.33 |
| Benzothiazole Derivative 5d | 7.56 | Cisplatin | 13.33 |
| Benzothiazole Derivative 6b | 5.15 | Cisplatin | 13.33 |
| Pyrimidine based isoxazole derivative 34 | 30.67 | Etoposide | Not specified |
| Naphthalimide derivative 67 | 5.08 ± 0.3 | Not specified | Not specified |
| Diflourobenzamide containing benzothiazole 45 | 64 ± 2 (percent inhibition) | Not specified | Not specified |
Experimental Protocols
Herein are detailed protocols for assessing the cytotoxicity, induction of apoptosis, and effects on the cell cycle of this compound on MCF-7 cells.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5][6][7][8]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Culture MCF-7 cells in DMEM with 10% FBS. Once confluent, trypsinize the cells, perform a cell count, and seed 1 x 10^4 cells in 100 µL of media per well in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (medium only) and vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for MTT-based cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][10][11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
MCF-7 cells
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Morphological Assessment of Apoptosis: DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13][14][15][16]
Materials:
-
DAPI solution
-
MCF-7 cells
-
Coverslips in 6-well plates
-
4% Paraformaldehyde (PFA)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells on coverslips in 6-well plates and treat with the test compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with DAPI solution for 5 minutes in the dark.
-
Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[17][18][19][20]
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (cold)
-
MCF-7 cells
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat MCF-7 cells with the compound and harvest as described for the Annexin V assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on studies with analogous benzothiazole derivatives in breast cancer cells, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways.[1][2][4] These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
MAPK/ERK Pathway: Alterations in this pathway can affect cell growth and differentiation.
-
JAK/STAT Pathway: Dysregulation of this pathway is often associated with cancer development and progression.
-
EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor can inhibit downstream signaling cascades that promote cell proliferation.
Further investigation through techniques such as Western blotting would be necessary to elucidate the specific molecular targets and signaling cascades affected by this compound in MCF-7 cells.
Caption: Plausible signaling pathways affected by benzothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jppres.com [jppres.com]
- 14. genscript.com [genscript.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Derivatization of 5,7-Dichlorobenzo[d]thiazol-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization strategies for 5,7-Dichlorobenzo[d]thiazol-2-amine, a promising scaffold for the development of novel therapeutic agents. The protocols and data presented herein are based on established methodologies for the broader 2-aminobenzothiazole class, which are adaptable for this specific dichlorinated analog. The 2-aminobenzothiazole core is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of chloro-substituents at the 5 and 7 positions can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacological profile.
Potential Therapeutic Applications
Derivatives of the 2-aminobenzothiazole scaffold have been extensively studied and have shown efficacy in several key areas of drug discovery.
-
Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those involving protein kinases (e.g., PI3K, EGFR, VEGFR-2) and DNA topoisomerases.[2][4] Some derivatives have been shown to induce apoptosis and cell cycle arrest in tumor cells.[4]
-
Antimicrobial Activity: The benzothiazole nucleus is a core component of many compounds with significant antibacterial and antifungal properties.[6][7] These derivatives can target essential microbial processes, offering potential solutions to the growing problem of drug-resistant pathogens.[6]
-
Enzyme Inhibition: The structural versatility of this scaffold allows it to be tailored to fit the active sites of various enzymes, leading to potent and selective inhibition. This has been demonstrated for targets like kinases in cancer and microbial enzymes.[2][4]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of novel this compound derivatives.
Caption: General workflow for derivatization and biological screening.
Targeted Signaling Pathway: PI3K/Akt
Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth, and is often hyperactivated in cancer.[1][4]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
Experimental Protocols
The following protocols describe common derivatization methods for the 2-amino group of the benzothiazole scaffold. These are general procedures that serve as a starting point and may require optimization for the specific 5,7-dichloro substrate.
Protocol 1: Synthesis of N-(5,7-Dichlorobenzo[d]thiazol-2-yl)acetamide (Acylation)
This protocol describes the acylation of the primary amino group, a fundamental step for creating a diverse library of amide derivatives.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add the base (e.g., pyridine, 1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(5,7-Dichlorobenzo[d]thiazol-2-yl)acetamide.
Protocol 2: Synthesis of 3-(5,7-Dichlorobenzo[d]thiazol-2-yl)-2-arylthiazolidin-4-one Derivatives
This multi-step protocol involves the formation of a Schiff base followed by cyclization to create more complex thiazolidinone derivatives, which are known for their diverse biological activities.[8]
Step 2a: Synthesis of N-Arylmethylidene-5,7-dichlorobenzo[d]thiazol-2-amine (Schiff Base Formation)
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in methanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 5-8 hours. Monitor the reaction by TLC.
-
Isolation: After cooling, the solid product often precipitates. Filter the solid, wash with cold methanol, and dry to obtain the Schiff base intermediate.
Step 2b: Synthesis of the Thiazolidin-4-one Derivative (Cyclization)
Materials:
-
Schiff base from Step 2a
-
Mercaptoacetic acid (Thioglycolic acid)
-
1,4-Dioxane or Toluene
-
Zinc chloride (ZnCl₂, pinch, as catalyst)
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the Schiff base (1.0 eq) from the previous step in 1,4-dioxane.
-
Reagent Addition: Add mercaptoacetic acid (1.2 eq) and a catalytic amount of anhydrous zinc chloride.
-
Reflux: Heat the mixture to reflux for 8-12 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 3-(5,7-Dichlorobenzo[d]thiazol-2-yl)-2-arylthiazolidin-4-one.
Data Presentation: Biological Activity of Benzothiazole Derivatives
While specific data for 5,7-dichloro derivatives is limited in readily available literature, the following tables summarize the biological activities of structurally related 2-aminobenzothiazole analogs, demonstrating the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Substituted 2-Aminobenzothiazole Derivatives (Note: These compounds are analogs and do not contain the 5,7-dichloro substitution pattern. The data illustrates the potential of the core scaffold.)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | 2-(4-Nitroanilino)acetamido | MCF-7 (Breast) | 22.13 | [1] |
| A549 (Lung) | 27.2 | [1] | ||
| OMS14 | 2-(Piperazin-1-yl)acetamido | MCF-7 (Breast) | 70.5 | [1] |
| A549 (Lung) | 49.4 | [1] | ||
| IVe | 6-Fluoro-7-chloro, 2-thiourea | EAC (Mouse Ascites) | 10-24 | [5] |
| MCF-7 (Breast) | 15-30 | [5] | ||
| IVf | 6-Fluoro-7-chloro, 2-thiourea | EAC (Mouse Ascites) | 10-24 | [5] |
| MCF-7 (Breast) | 15-30 | [5] |
Table 2: Antimicrobial Activity of Substituted Thiazole Derivatives (Note: These compounds are analogs and do not contain the 5,7-dichloro substitution pattern. The data illustrates the potential of the core scaffold.)
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 3b | B. subtilis | 6.25 | [6] |
| S. aureus | 12.5 | [6] | |
| E. coli | 12.5 | [6] | |
| 3d | B. subtilis | 6.25 | [6] |
| S. aureus | 6.25 | [6] | |
| E. coli | 12.5 | [6] | |
| 3f | C. albicans | 6.25 | [6] |
| A. flavus | 12.5 | [6] | |
| 2j | S. aureus | 230 | [9] |
| B. subtilis | 230 | [9] | |
| 2d | C. albicans | 60 | [9] |
| A. flavus | 60 | [9] |
Conclusion
The this compound scaffold represents a valuable starting point for the development of new drug candidates. By employing established synthetic protocols such as N-acylation and the synthesis of thiazolidinones, researchers can generate diverse libraries of compounds. The extensive evidence of potent anticancer and antimicrobial activity from related benzothiazole analogs strongly supports the further investigation of derivatives based on this specific dichlorinated core. The protocols and data provided in these notes offer a solid foundation for initiating such drug discovery programs.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,7-Dichlorobenzo[d]thiazol-2-amine in the Synthesis of Novel Azo Disperse Dyes
Introduction
Disperse dyes are a major class of water-insoluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] The synthesis of high-performance disperse dyes with excellent color strength, brightness, and fastness properties is a continuous area of research. Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, are the largest and most versatile class of synthetic dyes.[3][4] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[3][5]
Heterocyclic amines, particularly 2-aminobenzothiazole derivatives, are important intermediates in the synthesis of disperse dyes, often imparting desirable bathochromic shifts (deeper colors), high tinctorial strength, and good fastness properties to the final dyes.[6][7] The introduction of halogen atoms, such as chlorine, into the benzothiazole ring can further enhance the properties of the resulting dyes, including their light fastness and affinity for polyester fibers. This application note details a representative protocol for the synthesis of novel azo disperse dyes using 5,7-Dichlorobenzo[d]thiazol-2-amine as the diazo component.
General Synthesis Workflow
The synthesis of azo disperse dyes from this compound follows a well-established two-stage reaction pathway. The first stage is the diazotization of the primary aromatic amine, followed by the azo coupling with a suitable coupling component.
Caption: General workflow for the synthesis of azo disperse dyes.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific coupling components and desired dye properties.
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt, a critical intermediate in the dye synthesis.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Ice
Procedure:
-
Prepare nitrosylsulfuric acid by carefully adding sodium nitrite (0.01 mol) to concentrated sulfuric acid (12.0 g) at a temperature below 30°C.
-
Heat the mixture to 60-65°C and stir for 30 minutes to ensure complete dissolution of the sodium nitrite.
-
Cool the resulting solution to 5°C in an ice bath.
-
In a separate flask, dissolve this compound (0.01 mol) in glacial acetic acid (5 ml).
-
Slowly add the amine solution to the cold nitrosylsulfuric acid, maintaining the temperature between 0-5°C with vigorous stirring.
-
Continue stirring the mixture at 0-5°C for an additional 1-2 hours to ensure complete diazotization.[8] The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the final azo dye. N,N-diethylaniline is used as an example coupling component.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-diethylaniline (or other suitable coupling component)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ice
-
Distilled Water
Procedure:
-
Dissolve the coupling component, for example, N,N-diethylaniline (0.01 mol), in glacial acetic acid (10 ml).
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring, ensuring the temperature remains below 5°C.[8][9]
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture at 0-5°C for 3-4 hours.
-
Adjust the pH of the mixture to 4-5 by adding a saturated solution of sodium acetate to complete the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a vacuum oven at 60°C.[6]
Data Presentation
The following tables summarize the expected quantitative data for a series of hypothetical disperse dyes synthesized from this compound and various coupling components. The data is representative and based on values reported for structurally similar dyes.[6][10]
Table 1: Synthesis and Spectroscopic Data
| Dye ID | Coupling Component | Yield (%) | Color on Polyester | λmax (nm) in DMF | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| D1 | N,N-diethylaniline | 85-90 | Reddish-Violet | 540-550 | 35,000 - 40,000 |
| D2 | N-ethyl-N-cyanoethylaniline | 88-92 | Bluish-Violet | 560-570 | 40,000 - 45,000 |
| D3 | N,N-diacetoxyethylaniline | 82-88 | Violet | 555-565 | 38,000 - 42,000 |
| D4 | 3-(N,N-diethylamino)acetanilide | 80-85 | Red | 510-520 | 30,000 - 35,000 |
Table 2: Fastness Properties on Polyester Fabric
The fastness properties are rated on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.
| Dye ID | Light Fastness | Wash Fastness | Sublimation Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
| D1 | 4-5 | 4 | 4 | 5 | 4-5 |
| D2 | 5 | 4-5 | 4-5 | 5 | 5 |
| D3 | 5 | 5 | 5 | 5 | 5 |
| D4 | 4 | 4 | 4 | 4-5 | 4 |
Structure-Property Relationships
The final properties of the disperse dye are heavily influenced by the molecular structure of both the diazo component (this compound) and the coupling component.
Caption: Factors influencing final dye properties.
Conclusion
This compound serves as a valuable diazo component for the synthesis of a range of violet to red azo disperse dyes. The presence of the dichlorinated benzothiazole moiety is expected to confer high tinctorial strength and excellent light and sublimation fastness to the resulting dyes, making them suitable for high-performance applications on polyester fibers. The protocols and data presented herein provide a solid foundation for researchers and scientists in the development of novel disperse dyes based on this versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. p2infohouse.org [p2infohouse.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 8. isca.me [isca.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5,7-Dichlorobenzo[d]thiazol-2-amine: A Potential but Undocumented Building Block for Conjugated Polymers
A comprehensive review of scientific literature reveals no specific studies detailing the synthesis, characterization, or application of conjugated polymers derived from the monomer 5,7-Dichlorobenzo[d]thiazol-2-amine. While the benzothiazole core is a recognized component in the development of functional organic materials and pharmacologically active compounds, the direct polymerization of this specific dichlorinated 2-amine derivative has not been reported in the available literature. This document, therefore, provides a general overview of the synthetic strategies and potential properties of such polymers, based on established principles for similar heterocyclic conjugated systems.
Introduction to Benzothiazole-Based Conjugated Polymers
Conjugated polymers, characterized by their alternating single and double bonds along the polymer backbone, exhibit unique electronic and optical properties that make them suitable for a wide range of applications, including organic electronics and biomedical sensors. The incorporation of heterocyclic aromatic rings, such as benzothiazole, into the polymer structure allows for the fine-tuning of these properties. The electron-deficient nature of the benzothiazole ring can influence the polymer's energy levels, leading to materials with tailored electronic characteristics.[1][2]
2-Aminobenzothiazole derivatives are versatile building blocks in organic synthesis and have been extensively used in the preparation of biologically active compounds.[3][4][5][6][7] Their application in materials science, particularly as monomers for conjugated polymers, is an area of growing interest. The presence of reactive sites, such as the amino group and halogen substituents, provides handles for various polymerization reactions.
Potential Synthetic Routes for Polymerization
The chlorine atoms on the 5 and 7 positions of the this compound monomer make it a suitable candidate for common cross-coupling polymerization reactions, which are the cornerstone of conjugated polymer synthesis. The primary methods that could be theoretically applied are Stille and Suzuki-Miyaura cross-coupling reactions.
Stille Cross-Coupling Polymerization: This method involves the palladium-catalyzed reaction between an organotin compound and an organohalide. In a hypothetical scenario, this compound could be copolymerized with a comonomer containing two trialkylstannyl groups.
Suzuki-Miyaura Cross-Coupling Polymerization: This is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. For the synthesis of a copolymer, this compound could be reacted with a comonomer functionalized with two boronic acid or boronic ester groups.
The choice of the comonomer (the "donor" unit to the benzothiazole's "acceptor" nature) would be crucial in determining the final properties of the resulting donor-acceptor copolymer. Common donor units include thiophene, fluorene, and carbazole derivatives.[8][9][10]
Hypothetical Experimental Workflow
Below is a generalized workflow for the synthesis of a conjugated polymer using a dichlorinated monomer like this compound via Suzuki coupling. It is important to note that this is a representative diagram and not based on a specific literature precedent for the requested monomer.
Caption: Generalized workflow for the synthesis of a benzothiazole-based conjugated polymer.
Anticipated Properties and Applications
Based on the properties of other benzothiazole-containing polymers, a conjugated polymer derived from this compound would be expected to exhibit:
-
Good Thermal Stability: The rigid aromatic structure of the benzothiazole unit generally imparts high thermal stability to the polymer chain.[1]
-
Tunable Optoelectronic Properties: The donor-acceptor architecture would allow for the tuning of the polymer's band gap, which in turn affects its absorption and emission characteristics. This is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11][12]
-
Potential for Biological Applications: The benzothiazole moiety is a known pharmacophore.[13][14][15] Conjugated polymers containing this unit could be explored for applications in biosensors, bioimaging, and drug delivery, leveraging both their electronic properties and inherent biological activity.
Data Presentation
Due to the absence of experimental data in the literature for conjugated polymers based on this compound, it is not possible to provide tables of quantitative data for properties such as molecular weight, polydispersity index, absorption and emission maxima, and electrochemical energy levels.
Experimental Protocols
Similarly, detailed, validated experimental protocols for the synthesis and characterization of these specific polymers cannot be provided. Researchers interested in exploring this novel monomer would need to adapt and optimize general protocols for Stille or Suzuki polymerization of halogenated aromatic compounds.[8][9]
Conclusion
While this compound presents as a theoretically viable building block for the synthesis of novel conjugated polymers, its practical application in this context remains unexplored in published scientific literature. The information provided here serves as a general guide based on the established chemistry of similar compounds. Further research is required to synthesize and characterize polymers from this specific monomer to fully understand their properties and potential applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uokerbala.edu.iq [uokerbala.edu.iq]
Application Notes and Protocols: 5,7-Dichlorobenzo[d]thiazol-2-amine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorobenzo[d]thiazol-2-amine is a halogenated derivative of the benzothiazole family, a class of heterocyclic compounds recognized for their diverse applications in medicinal chemistry and materials science. The inherent fluorescence of the benzothiazole core, modulated by the strong electron-withdrawing properties of the two chlorine atoms and the electron-donating amino group, makes this compound a compelling candidate for development as a novel fluorescent probe. Its photophysical properties are anticipated to be sensitive to the local microenvironment, rendering it suitable for a range of sensing applications in biological and pharmaceutical research.
The proposed mechanism of action for this compound as a fluorescent probe is likely rooted in established photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The amino group can act as a recognition site for various analytes. Upon binding, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence emission, often in a "turn-on" or ratiometric fashion. This characteristic is highly desirable for minimizing background signal and enhancing detection sensitivity.
Potential applications for this probe include the detection of metal ions, monitoring pH fluctuations, assessing changes in viscosity within cellular compartments, and for targeted bioimaging, such as the visualization of mitochondria or the detection of pathological protein aggregates like amyloid-β plaques.
Physicochemical and Photophysical Properties
While specific experimental data for this compound is not extensively available, the following table summarizes the expected and representative photophysical properties based on structurally similar benzothiazole-based fluorescent probes. These values should be considered as a baseline for experimental design.
| Property | Expected Value/Range | Notes |
| Molecular Formula | C₇H₅Cl₂N₂S | |
| Molecular Weight | 220.09 g/mol | |
| Appearance | Likely a pale yellow or off-white solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and ethanol | |
| Absorption Maximum (λabs) | ~350 - 400 nm | Dependent on solvent polarity. |
| Emission Maximum (λem) | ~450 - 550 nm | Expected to exhibit a significant Stokes shift. |
| Stokes Shift | > 80 nm | A large Stokes shift is advantageous for minimizing self-quenching and background interference. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Representative of similar benzothiazole dyes. |
| Fluorescence Quantum Yield (ΦF) | Low in aqueous solution, with potential for significant enhancement upon binding to a target analyte. | The quantum yield is highly sensitive to the molecular environment. |
Potential Sensing Applications and Protocols
Detection of Metal Ions
The 2-amino group of this compound can serve as a chelating site for various metal ions. Binding of a metal ion is expected to modulate the electronic properties of the benzothiazole ring system, leading to a change in fluorescence intensity.
Experimental Protocol: General Procedure for Metal Ion Titration
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂) in deionized water or an appropriate buffer.
-
-
Fluorometric Titration:
-
In a quartz cuvette, add 2 mL of a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Add an aliquot of the probe stock solution to achieve a final concentration of 5-10 µM.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Continue this process until no further significant change in fluorescence is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the binding constant (Kₐ) from the titration data.
-
Assess the selectivity of the probe by repeating the experiment with other metal ions.
-
Troubleshooting & Optimization
Overcoming poor solubility of 5,7-Dichlorobenzo[d]thiazol-2-amine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5,7-Dichlorobenzo[d]thiazol-2-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous assay buffers?
A1: The limited aqueous solubility of this compound is inherent to its chemical structure. As a benzothiazole derivative, it is a heterocyclic compound with a predominantly non-polar and rigid structure, leading to poor solubility in water.[1][2] Many promising new chemical entities exhibit low water solubility, which can be a significant hurdle in their evaluation in biological assays.
Q2: What are the consequences of poor compound solubility in my biological assays?
A2: Poor solubility can lead to several critical issues that can invalidate experimental results:
-
Compound Precipitation: The compound may fall out of solution, leading to an unknown and significantly lower effective concentration in the assay.
-
Inaccurate Potency Measurement: This can result in an underestimation of the compound's biological activity, leading to falsely high IC50 or EC50 values.[1]
-
Erratic and Irreproducible Results: Precipitation can cause significant variability between replicate wells and across different experiments.[1]
-
False Negatives: A potentially active compound may appear inactive if it does not reach its molecular target in a sufficient concentration due to its low solubility.[1]
Q3: What is the first-line strategy for solubilizing this compound for in vitro assays?
A3: The most direct approach for initial experiments is the use of a co-solvent. This involves preparing a high-concentration stock solution in a water-miscible organic solvent, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions due to their broad solubilizing power and general compatibility with cell-based assays at low final concentrations.[1]
Q4: Are there alternatives if co-solvents are not suitable for my assay?
A4: Yes, if co-solvents interfere with your assay or do not provide sufficient solubility, several other strategies can be employed. These include pH adjustment, the use of surfactants to form micelles, and encapsulation with cyclodextrins.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides a logical workflow for troubleshooting.
Problem 1: My compound precipitated after diluting the DMSO stock into the aqueous assay buffer.
This is a common issue indicating that the kinetic solubility of the compound in the final assay buffer has been exceeded.
-
Visual Inspection: Carefully inspect the wells of your assay plate (if transparent) under a microscope for any signs of crystalline or amorphous precipitate.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a point where it remains soluble.
-
Decrease DMSO Percentage: While keeping the final compound concentration the same, try using a higher concentration stock solution to minimize the final percentage of DMSO. A rapid change in solvent polarity upon dilution can cause precipitation.
-
Employ a Different Solubilization Strategy: If reducing the concentration is not feasible, consider the alternative methods outlined in the protocols below, such as using surfactants or cyclodextrins.
Problem 2: The IC50/EC50 value for my compound is highly variable between experiments.
High variability is often a symptom of inconsistent compound solubility.
-
Confirm Solubility Limit: It is crucial to determine the kinetic solubility of this compound in your specific assay buffer (see Experimental Protocol 1). Ensure that all your assay concentrations are well below this limit.
-
Standardize Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved before each use. Gentle warming and vortexing can help. Be mindful that repeated freeze-thaw cycles can lead to compound precipitation in the stock solution.
-
Control for Co-solvent Effects: Ensure the final concentration of your co-solvent (e.g., DMSO) is consistent across all wells and plates.
Problem 3: I am not observing any biological activity, but I suspect my compound should be active.
This could be a false-negative result due to insufficient compound solubility.
-
Measure Kinetic Solubility: Use a method like turbidimetry to determine the solubility limit of your compound in the assay buffer.[3] It's possible that the concentrations you are testing are not actually in solution.
-
Re-test Below the Solubility Limit: If you determine the solubility limit, re-run the assay at concentrations comfortably below this threshold.
-
Use a Positive Control: Ensure your assay is performing as expected by including a positive control compound with known activity and good solubility.
Data Presentation
The following tables summarize the qualitative and estimated quantitative solubility of this compound in various solvents.
Table 1: Qualitative Solubility Profile
| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |
| Water / PBS | Aqueous | Very Low / Insoluble | The benzothiazole core is hydrophobic. |
| DMSO | Polar Aprotic | Soluble | A strong solvent for a wide range of organic compounds.[4] |
| DMF | Polar Aprotic | Soluble | Similar to DMSO, effective for poorly soluble compounds.[4] |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Can be used as a co-solvent. |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | Similar to ethanol. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Toluene | Non-polar | Limited Solubility | [4] |
| Hexane | Non-polar | Limited Solubility | [4] |
Table 2: Estimated Quantitative Kinetic Solubility
Note: The following values are estimates based on the properties of structurally similar 2-aminobenzothiazole derivatives and should be experimentally confirmed.
| Solvent System | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| PBS (pH 7.4) | < 1 | < 4.5 |
| PBS (pH 7.4) with 1% DMSO | 5 - 10 | 22.8 - 45.6 |
| PBS (pH 7.4) with 0.1% Tween® 20 | 15 - 25 | 68.4 - 114.1 |
| 100% DMSO | > 2200 | > 10000 |
| 100% Ethanol | 220 - 440 | 1000 - 2000 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer, simulating the dilution from a DMSO stock.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare Assay Plate:
-
Add 198 µL of the aqueous assay buffer to the wells in the first column of the 96-well plate.
-
Add 100 µL of the assay buffer to the remaining wells that will be used.
-
-
Create Highest Concentration: Add 2 µL of the 10 mM DMSO stock solution to the first column. This will give a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first column to the second, mixing, and repeating this process for subsequent columns.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 600 and 700 nm (e.g., 620 nm). An increase in absorbance indicates light scattering due to compound precipitation.
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to a buffer/DMSO control.
Protocol 2: Solubility Enhancement using a Surfactant
This protocol describes the use of a non-ionic surfactant to improve the solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous assay buffer
-
Surfactant stock solution (e.g., 10% Tween® 20 or Polysorbate 80 in water)
Methodology:
-
Determine Optimal Surfactant Concentration: First, it is important to determine the highest concentration of the surfactant that does not interfere with the biological assay.
-
Prepare Surfactant-Containing Buffer: Prepare the aqueous assay buffer containing the desired final concentration of the surfactant (e.g., 0.05% - 0.1% Tween® 20).
-
Compound Dilution: Dilute the DMSO stock solution of this compound into the surfactant-containing buffer to the desired final concentrations.
-
Equilibration: Gently mix and allow the solution to equilibrate for at least 30 minutes before adding to the assay.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Relevant Signaling Pathway: PI3K/AKT/mTOR
2-Aminobenzothiazole derivatives have been reported to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
Technical Support Center: Synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5,7-Dichlorobenzo[d]thiazol-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. For this compound, a suggested route involves the reaction of 3,5-dichloroaniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid. This method is an adaptation of the well-established Hugershoff reaction.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common issues include incomplete reaction, formation of side products, and loss of product during workup and purification. Inefficient bromination or cyclization steps are often the primary culprits in this type of synthesis. It is also crucial to ensure the purity of the starting materials, as impurities can interfere with the reaction.
Q3: I am observing the formation of multiple products in my TLC analysis. What are these byproducts likely to be?
In the synthesis of 2-aminobenzothiazoles via thiocyanation and cyclization, potential byproducts can include polybrominated anilines, unreacted starting materials, and intermediate thiocyanate species that have not cyclized. The formation of regioisomers is less of a concern with the symmetrical 3,5-dichloroaniline starting material.
Q4: What is the best way to purify the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[1] If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is a good starting point.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Ensure the bromine solution has not degraded. Use freshly opened or purified starting materials. |
| Incorrect reaction temperature | The reaction temperature should be carefully controlled, especially during the addition of bromine, which is typically done at low temperatures (0-10 °C). | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. | |
| High Levels of Impurities | Formation of polybrominated side products | Add the bromine solution slowly and maintain a low reaction temperature to minimize over-bromination of the aniline. |
| Incomplete cyclization | After the thiocyanation step, ensure sufficient time and appropriate conditions for the cyclization to occur. Gentle heating may be required. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent | If the product is not precipitating upon addition of water, try neutralizing the reaction mixture with a base like sodium bicarbonate to decrease the solubility of the amine product. |
| Emulsion formation during extraction | If using liquid-liquid extraction, breaking up emulsions can be aided by the addition of brine or by passing the mixture through a pad of celite. |
Experimental Protocols
Suggested Synthesis of this compound
Disclaimer: This is a suggested protocol based on the synthesis of analogous compounds. Optimization may be required.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (10 mmol) and potassium thiocyanate (30 mmol) in glacial acetic acid (50 mL).
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice-cold water (200 mL). A precipitate should form. If not, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Proposed synthesis pathway for this compound.
References
Technical Support Center: Recrystallization of 5,7-Dichlorobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5,7-Dichlorobenzo[d]thiazol-2-amine, a crucial intermediate in the synthesis of various biologically active compounds.
Troubleshooting Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound fails to dissolve | - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature. | - Select a more suitable solvent (e.g., polar aprotic solvents like DMF or DMSO, or alcohols like ethanol).- Increase the solvent volume incrementally.- Gently heat the mixture to increase solubility. |
| Oiling out during cooling | - The solution is supersaturated.- The cooling rate is too rapid.- High impurity concentration. | - Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.- Use a seed crystal to induce proper crystallization.- Consider a pre-purification step like column chromatography if impurities are significant. |
| Poor or no crystal formation | - Solution is not sufficiently saturated.- Cooling too slowly or not cooling to a low enough temperature.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath to promote crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified product | - Compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Minimize the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Wash the flask and crystals with a small amount of ice-cold solvent to recover all the product. |
| Colored impurities in final product | - Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Based on the solubility profile of structurally related compounds, polar solvents are generally recommended. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective for dissolving the compound.[1][2] Alcohols such as ethanol have also been successfully used for the recrystallization of similar 2-aminobenzothiazole derivatives.[3]
Q2: My compound is poorly soluble in most common organic solvents. What should I do?
If you are encountering solubility issues, consider the following:
-
Heating: Gently warming the solvent can significantly improve the solubility of this compound.
-
Solvent Mixtures: Employing a co-solvent system can enhance solubility.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of solid aggregates.[2]
Q3: How can I improve the purity of my recrystallized this compound?
To enhance purity, ensure that the dissolution is complete and that the cooling process is slow to allow for selective crystallization. If colored impurities are present, treatment with activated charcoal in the hot solution can be effective. For persistent impurities, a second recrystallization or an alternative purification technique like column chromatography may be necessary.
Q4: What is a suitable method for drying the recrystallized product?
After filtration, the crystals should be washed with a small amount of cold solvent to remove any residual impurities. The product can then be dried in a vacuum oven at a moderate temperature to remove any remaining solvent.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Qualitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Ethanol | Sparingly soluble to soluble upon heating[3] |
| Chloroform | Sparingly soluble |
| Acetone | Sparingly soluble (used for washing)[4][5] |
| Toluene | Limited solubility[1] |
| Hexane | Limited solubility[1] |
| Water | Slightly soluble to insoluble[6] |
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Column chromatography methods for purifying 5,7-Dichlorobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 5,7-Dichlorobenzo[d]thiazol-2-amine. These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
For the column chromatography of chlorinated aromatic compounds like this compound, silica gel is a frequently used stationary phase.[1] However, due to the basic nature of the amine group, interactions with the acidic silica gel can lead to issues like peak tailing.[2][3]
Q2: What mobile phase systems are recommended for this purification?
A common approach is to use a mixture of a non-polar solvent and a more polar solvent. Typical combinations include:
The optimal ratio of these solvents will depend on the specific impurities in your crude sample. It is highly recommended to first determine the ideal solvent system using thin-layer chromatography (TLC).[1]
Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?
Streaking or tailing of amine compounds on silica gel is a common issue caused by the interaction between the basic amine and the acidic silica.[1][3] To mitigate this, you can add a small amount (typically 0.5-1%) of a competing amine, such as triethylamine, to your eluent.[1] This helps to neutralize the acidic sites on the silica gel, leading to better peak shape.
Q4: Are there alternative stationary phases I can use to avoid issues with silica gel?
Yes, if streaking and poor recovery persist, consider using an amine-functionalized silica.[2] This type of stationary phase is designed to improve the purification of basic compounds by minimizing unwanted interactions.[2] Another option for challenging separations is reverse-phase chromatography.[3]
Q5: How can I monitor the progress of my column chromatography?
The composition of the collected fractions should be monitored by Thin-Layer Chromatography (TLC).[1] This will allow you to identify the fractions containing your pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound will not elute from the column | The eluent is not polar enough. The compound may have strong interactions with the silica gel. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1] For basic compounds like this compound, adding a small amount of triethylamine (0.5-1%) to the eluent can help disrupt strong interactions with the silica.[1] |
| Poor separation of the desired compound from impurities | The solvent system does not have the right selectivity. The column was run too quickly. | Optimize the solvent system using TLC before running the column. Try different solvent combinations (e.g., dichloromethane/methanol). Ensure a slow and steady flow rate during elution to allow for proper equilibration. |
| The compound elutes with the solvent front | The eluent is too polar. | Start with a less polar mobile phase. For example, begin with a higher ratio of hexane to ethyl acetate. |
| Streaking or tailing of the compound band | The compound is interacting with the acidic silica gel due to its basic amine group.[1][3] | Add a competing base, such as 0.5-1% triethylamine, to the mobile phase.[1] Consider using an amine-functionalized silica gel column.[2] |
| Low recovery of the purified compound | The compound may be irreversibly adsorbed onto the silica gel. The compound may be unstable on silica. | Add a modifier like triethylamine to the eluent to improve recovery.[1] Minimize the time the compound spends on the column by running it efficiently. Test for compound stability on a small amount of silica before committing the entire batch. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Preparation of the Slurry and Packing the Column:
-
Choose an appropriately sized glass column based on the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity. For instance, you could start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.[1]
-
If peak tailing is observed on TLC, consider adding 0.5-1% triethylamine to the eluent.[1]
4. Monitoring and Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Column Chromatography Purification.
References
Identification of byproducts in 5,7-Dichlorobenzo[d]thiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of 2-aminobenzothiazoles, including the 5,7-dichloro derivative, is the oxidative cyclization of a corresponding substituted aniline.[1] For this compound, this typically involves the reaction of 2,4-dichloroaniline with a thiocyanate salt (such as ammonium thiocyanate or potassium thiocyanate) in the presence of an oxidizing agent like bromine, in a suitable solvent such as acetic acid.[2]
Q2: What are the potential byproducts I might encounter in this synthesis?
A2: While specific literature on byproducts for this exact molecule is scarce, based on the general synthesis of 2-aminobenzothiazoles, several byproducts can be anticipated:
-
Unreacted Starting Material: Residual 2,4-dichloroaniline may be present if the reaction does not go to completion.
-
Isomeric Products: Depending on the reaction conditions, thiocyanation at other positions on the aniline ring can lead to isomeric dichlorobenzo[d]thiazol-2-amines. The most likely isomer would be 4,6-Dichlorobenzo[d]thiazol-2-amine.
-
Over-oxidation Products: Excessive use of the oxidizing agent or elevated temperatures can lead to the formation of colored impurities due to the oxidation of the aromatic amine.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of intermediates or the final product can occur, potentially leading to the formation of 2-hydroxy-5,7-dichlorobenzothiazole.
Q3: How can I detect and identify these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to get a preliminary idea of the number of components in the crude product mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative and qualitative analysis of the product mixture, allowing for the separation and quantification of the main product and byproducts.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is crucial for determining the molecular weight of the byproducts, which is a key step in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the main product and any isolated byproducts.
Q4: What are the best practices for minimizing byproduct formation?
A4: To minimize the formation of byproducts, the following precautions are recommended:
-
Control of Reaction Temperature: Maintain the recommended reaction temperature to avoid over-oxidation and other side reactions.
-
Stoichiometry of Reagents: Use the correct molar ratios of the reactants, especially the oxidizing agent, to prevent unwanted side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation of the starting materials and products.
-
Anhydrous Conditions: Using dry solvents and reagents can minimize the formation of hydrolysis byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or HPLC.- Ensure the reaction temperature is optimal. |
| Degradation of product. | - Lower the reaction temperature.- Use a milder oxidizing agent. | |
| Mechanical loss during workup. | - Optimize the extraction and purification steps. | |
| Presence of Multiple Spots on TLC Plate | Formation of byproducts. | - Refer to the byproduct identification methods in the FAQs.- Optimize reaction conditions to minimize side reactions. |
| Contamination of starting materials. | - Check the purity of starting materials before use. | |
| Product is a Dark, Oily Substance Instead of a Solid | Presence of significant impurities. | - Purify the crude product using column chromatography.- Review the reaction conditions for potential sources of degradation. |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Purifying the Product by Recrystallization | Impurities have similar solubility to the product. | - Try different solvent systems for recrystallization.- Employ column chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar 2-aminobenzothiazoles.
Materials:
-
2,4-Dichloroaniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (5%)
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2,4-dichloroaniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
To remove any unreacted bromine, wash the solid with a 5% sodium bisulfite solution.
-
Finally, wash the solid with water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Protocol 2: General Procedure for Byproduct Analysis by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume of the sample onto a C18 reverse-phase HPLC column.
-
Elute the components using a gradient of water and acetonitrile (both may contain 0.1% formic acid to improve ionization).
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Direct the eluent from the HPLC to the ESI-MS source.
-
Acquire mass spectra for each eluting peak to determine the molecular weight of the components.
-
Compare the retention times and mass spectra with those of the starting materials and the expected product to identify byproducts.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield and Byproduct Formation (Hypothetical Data)
| Reaction Temperature (°C) | Yield of this compound (%) | Unreacted 2,4-Dichloroaniline (%) | Isomeric Byproducts (%) | Other Impurities (%) |
| 0-5 | 65 | 15 | 10 | 10 |
| 25 (Room Temp) | 80 | 5 | 8 | 7 |
| 50 | 70 | 2 | 15 | 13 |
Table 2: Effect of Oxidizing Agent Stoichiometry on Product Yield and Byproduct Formation (Hypothetical Data)
| Molar Equivalents of Bromine | Yield of this compound (%) | Unreacted 2,4-Dichloroaniline (%) | Isomeric Byproducts (%) | Other Impurities (%) |
| 0.8 | 60 | 25 | 10 | 5 |
| 1.0 | 82 | 4 | 7 | 7 |
| 1.2 | 75 | 1 | 10 | 14 |
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Stability of 5,7-Dichlorobenzo[d]thiazol-2-amine in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichlorobenzo[d]thiazol-2-amine. The information is designed to address common issues encountered during experimental procedures related to the stability of this compound in different solvents and at various pH levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation studies on this compound are not extensively available in public literature, the chemical behavior of related benzothiazole compounds suggests that the primary factors leading to its degradation include:
-
pH: Both strongly acidic and basic conditions can facilitate the hydrolysis of the thiazole ring.
-
Oxidizing Agents: The sulfur atom within the thiazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1]
-
Light (Photodegradation): Exposure to UV or high-intensity visible light may induce photochemical degradation. The choice of solvent can sometimes accelerate this process.[1]
-
Elevated Temperatures: High temperatures can increase the rate of both hydrolytic and oxidative degradation pathways.[1]
Q2: How should I select an appropriate solvent to minimize degradation?
A2: The choice of solvent is crucial for maintaining the stability of this compound. Here are some general guidelines:
-
Favor Aprotic Solvents: Non-reactive, aprotic solvents are generally recommended. Examples include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]
-
Use High-Purity Solvents: Impurities in solvents, such as peroxides in ethers or trace acids and bases, can trigger degradation. It is best practice to use freshly opened, high-purity, or redistilled solvents.[1]
-
Consider Solvent Polarity: The polarity of the solvent can affect the rate of degradation. Preliminary stability tests in your chosen solvent system are advisable if you plan to store the solution for an extended period.[1]
-
Avoid Reactive Solvents: Steer clear of solvents that can react with the compound, such as primary and secondary amines, unless they are a deliberate part of a reaction.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Container: Use tightly sealed, non-reactive containers, such as glass vials with PTFE-lined caps.
Troubleshooting Guides
Scenario 1: My solution of this compound has changed color.
-
Possible Cause: Color change often indicates degradation. This could be due to oxidation or other chemical transformations.
-
Recommended Action:
-
Prepare a fresh solution using high-purity, degassed solvent.
-
Store the new solution protected from light and at a low temperature.
-
If the problem persists, consider performing a stability analysis as outlined in the experimental protocols below to identify the cause of degradation.
-
Scenario 2: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS).
-
Possible Cause: The appearance of new peaks likely corresponds to degradation products of this compound.
-
Recommended Action:
-
Review your experimental conditions. Have you exposed the compound to harsh pH, high temperatures, or potential oxidizing agents?
-
Conduct a forced degradation study (see "Protocol for Forced Degradation Studies" below) to intentionally generate degradation products. This can help you confirm if the unexpected peaks in your primary experiment are indeed related to the degradation of the parent compound.
-
If degradation is confirmed, adjust your experimental protocol to minimize exposure to the identified harsh conditions (e.g., maintain a neutral pH, reduce temperature, use an inert atmosphere).
-
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following tables are examples of how to summarize quantitative stability data.
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Initial Concentration (µM) | Concentration after 24h (µM) | % Remaining |
| DMSO | 10 | 9.8 | 98% |
| Acetonitrile | 10 | 9.5 | 95% |
| Methanol | 10 | 8.2 | 82% |
| Water | 10 | 5.1 | 51% |
Table 2: pH Stability of this compound in Aqueous Buffer at 37°C
| pH | Buffer System | Initial Concentration (µM) | Concentration after 8h (µM) | % Remaining |
| 2.0 | Glycine-HCl | 10 | 6.5 | 65% |
| 5.0 | Acetate | 10 | 9.1 | 91% |
| 7.4 | Phosphate | 10 | 9.9 | 99% |
| 9.0 | Borate | 10 | 7.8 | 78% |
Experimental Protocols
Protocol for Chemical Stability Assessment in Different Solvents and pH
This protocol provides a general framework for investigating the stability of this compound in various solvent systems and at different pH values.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable aprotic solvent like DMSO.
-
Preparation of Working Solutions:
-
Solvent Stability: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvents to be tested (e.g., DMSO, acetonitrile, methanol, water).
-
pH Stability: Dilute the stock solution to a final concentration of 1-5 µM in a series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9, 11).[3]
-
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.[3]
-
Time Points: Collect aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[3]
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition.
Protocol for Forced Degradation Studies
Forced degradation studies are used to identify potential degradation products and pathways.[4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).[4]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp).
-
Keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Workflow for Chemical Stability Assessment.
Caption: Factors Affecting Compound Stability.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Degradation of 2-Aminobenzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-aminobenzothiazole (ABT) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-aminobenzothiazole derivatives?
A1: The primary degradation pathways for 2-aminobenzothiazole (ABT) derivatives are photodegradation, biodegradation, hydrolysis, and oxidative degradation. The specific pathway and resulting products depend on the experimental conditions, such as the presence of light, microorganisms, pH, and oxidizing agents.
Q2: What are the common degradation products of 2-aminobenzothiazole?
A2: Common degradation products of 2-aminobenzothiazole include hydroxylated derivatives such as 2-amino-6-hydroxybenzothiazole (6OH-ABT) and 2-amino-4-hydroxybenzothiazole (4OH-ABT), which are often formed during photo- and biodegradation.[1] Hydrolysis typically leads to the opening of the thiazole ring, yielding substituted 2-aminobenzenethiols.[2] Oxidative processes can lead to further hydroxylation and eventual ring cleavage.
Q3: How can I monitor the degradation of 2-aminobenzothiazole derivatives in my experiments?
A3: The degradation of 2-aminobenzothiazole and the formation of its byproducts can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification.[1]
Q4: Is 2-aminobenzothiazole susceptible to direct photolysis?
A4: Studies have shown that 2-aminobenzothiazole is relatively stable and shows no significant degradation under direct photolysis (irradiation in the absence of a photocatalyst).[1] However, in the presence of a photocatalyst such as an Fe(III)-nitrilotriacetic acid (FeNTA) complex, its photodegradation is significantly enhanced.[1]
Q5: What microorganisms are known to biodegrade 2-aminobenzothiazole?
A5: Certain strains of bacteria, such as Rhodococcus rhodochrous, have been shown to be effective in the biodegradation of 2-aminobenzothiazole.[1] These microorganisms can utilize ABT as a substrate, leading to its transformation into simpler, less harmful compounds.
Troubleshooting Guides
Photodegradation Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no degradation of 2-aminobenzothiazole | - Ineffective light source (wavelength or intensity).- Absence or low concentration of a suitable photocatalyst.- Incorrect pH of the reaction mixture. | - Ensure the use of a UV lamp with an appropriate wavelength (e.g., >300 nm).- Introduce a photocatalyst like Fe(III)-NTA.- Optimize the pH of the solution; photo-Fenton-like processes often work best at acidic pH.[3] |
| Photocatalyst deactivation | - Fouling of the catalyst surface by degradation intermediates or products.- Changes in the catalyst's crystalline structure. | - Regenerate the catalyst by washing with appropriate solvents (e.g., methanol and hydrogen peroxide) followed by heat treatment.[4]- Consider using a slurry reactor to minimize surface fouling. |
| Inconsistent degradation rates | - Fluctuations in light intensity.- Temperature variations in the reactor. | - Use a stable power supply for the light source and monitor its output.- Employ a temperature-controlled reaction setup. |
Biodegradation Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no biodegradation | - Inactive microbial culture.- Toxicity of 2-aminobenzothiazole or its degradation products to the microorganisms at high concentrations.- Suboptimal culture conditions (pH, temperature, nutrient availability). | - Use a fresh, viable microbial culture. Confirm viability with control experiments.- Start with a lower concentration of the substrate and gradually increase it.- Optimize pH, temperature, and nutrient medium for the specific microbial strain. |
| Inhibition of microbial activity | - Presence of co-contaminants that are toxic to the microorganisms. | - Analyze the sample for potential inhibitors.- If possible, pre-treat the sample to remove toxic co-contaminants. |
| Difficulty in isolating degradation products from the culture medium | - Complex matrix of the culture broth.- Low concentration of degradation products. | - Utilize Solid Phase Extraction (SPE) to clean up the sample and concentrate the analytes before HPLC or LC-MS analysis.[1] |
Analytical (HPLC/LC-MS) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) in HPLC | - Column degradation.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase. | - Use a guard column to protect the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase whenever possible. |
| Inconsistent retention times in HPLC | - Fluctuation in mobile phase composition or flow rate.- Temperature changes. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven for temperature control. |
| Matrix effects (ion suppression or enhancement) in LC-MS | - Co-eluting matrix components from the sample interfering with the ionization of the analyte. | - Improve sample cleanup using techniques like SPE.- Optimize chromatographic separation to separate the analyte from interfering compounds.- Use a matrix-matched calibration curve for quantification.[5][6] |
Quantitative Data
The following table summarizes the degradation efficiency of 2-aminobenzothiazole under various conditions as reported in the literature.
| Degradation Process | Conditions | Duration (hours) | Degradation Efficiency (%) | Reference |
| Direct Photolysis | λ >300 nm | 125 | 0 | [1] |
| Photodegradation | Fe(III)-NTA, λ >300 nm | 125 | 37 | [1] |
| Biodegradation | Rhodococcus rhodochrous OBT18 | 125 | 26 | [1] |
| Combined Photo- & Biodegradation | R. rhodochrous OBT18, Fe(III)-NTA, with light | 25 | 99 | [1] |
| Combined Bio- & Chemical Process | R. rhodochrous OBT18, Fe(III)-NTA, without light | 25 | 99 | [1] |
Experimental Protocols
Photodegradation of 2-Aminobenzothiazole
Objective: To evaluate the photodegradation of 2-aminobenzothiazole in the presence of a photocatalyst.
Materials:
-
2-aminobenzothiazole (ABT)
-
Fe(III)-nitrilotriacetic acid (FeNTA) complex (photocatalyst)
-
Deionized water
-
UV lamp (λ > 300 nm)
-
Quartz reaction vessel
-
Magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of ABT in deionized water.
-
Prepare the FeNTA photocatalyst solution.
-
In the quartz reaction vessel, add the ABT solution and the FeNTA solution to achieve the desired final concentrations.
-
Place the vessel under the UV lamp and start the magnetic stirrer to ensure a homogenous solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Filter the aliquots to remove any solid particles.
-
Analyze the samples by HPLC to determine the concentration of remaining ABT and identify degradation products.
Biodegradation of 2-Aminobenzothiazole
Objective: To assess the biodegradation of 2-aminobenzothiazole by Rhodococcus rhodochrous.
Materials:
-
2-aminobenzothiazole (ABT)
-
Rhodococcus rhodochrous culture
-
Nutrient broth
-
Centrifuge
-
Incubator shaker
-
Sterile mineral salt medium
-
HPLC system for analysis
Procedure:
-
Culture Rhodococcus rhodochrous in a nutrient broth until a sufficient cell density is reached.
-
Harvest the cells by centrifugation and wash them with a sterile saline solution.
-
Resuspend the cell pellet in a sterile mineral salt medium.
-
Add a known concentration of ABT to the cell suspension.
-
Incubate the mixture in an incubator shaker at an appropriate temperature and agitation speed.
-
At regular intervals, collect samples from the culture.
-
Centrifuge the samples to separate the cells from the supernatant.
-
Filter the supernatant and analyze it by HPLC to measure the decrease in ABT concentration and detect metabolites.
Hydrolysis of 2-Aminobenzothiazole Derivatives
Objective: To investigate the hydrolysis of a 2-aminobenzothiazole derivative under alkaline conditions.
Materials:
-
Substituted 2-aminobenzothiazole
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
TLC plates for reaction monitoring
-
Extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the substituted 2-aminobenzothiazole in a suitable solvent in the round-bottom flask.
-
Add the aqueous alkaline solution to the flask.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution with an acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the hydrolyzed product (2-aminobenzenethiol derivative).
Oxidative Degradation of 2-Aminobenzothiazole using Fenton Reagent
Objective: To study the degradation of 2-aminobenzothiazole by Fenton's reagent (Fe²⁺/H₂O₂).
Materials:
-
2-aminobenzothiazole (ABT)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) to adjust pH
-
Sodium hydroxide (NaOH) to quench the reaction
-
Beaker and magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Prepare an aqueous solution of ABT in a beaker.
-
Adjust the pH of the solution to acidic conditions (e.g., pH 3) using sulfuric acid.
-
Add the ferrous sulfate catalyst to the solution and stir until dissolved.
-
Initiate the reaction by adding hydrogen peroxide to the mixture.
-
Take samples at different time points.
-
Quench the reaction in the samples by adding a sodium hydroxide solution to raise the pH.
-
Filter the samples and analyze them by HPLC to determine the extent of ABT degradation.
Visualizations
References
- 1. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Improving reaction conditions for the synthesis of dichlorinated benzothiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving reaction conditions for the synthesis of dichlorinated benzothiazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields, impurities, or undesired products during the synthesis of dichlorinated benzothiazoles.
Problem: Low or No Yield of the Desired Dichlorinated Benzothiazole
Low yields are a common challenge and can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Cyclization | The reaction may not have proceeded to completion. Solution: 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Elevate Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. For the synthesis of 2-amino-5,6-dichlorobenzothiazole from 3,4-dichloroaniline, reaction temperatures can range from 80-110°C.[1] |
| Suboptimal Reagent Stoichiometry | Incorrect molar ratios of reactants can limit the formation of the product. Solution: 1. Optimize Reagent Ratios: For the synthesis of 2-amino-5,6-dichlorobenzothiazole, the molar ratio of 3,4-dichloroaniline to ammonium thiocyanate and N-bromosuccinimide can be adjusted (e.g., 1:1-1.5:1-1.5).[1] 2. Controlled Addition: Add reagents portion-wise or via a syringe pump to maintain optimal concentrations and control reaction exotherms. |
| Poor Quality Starting Materials | Impurities in the starting dichlorinated aniline or other reagents can inhibit the reaction or lead to side products. Solution: 1. Purify Starting Materials: Recrystallize or distill the starting aniline derivative. 2. Use High-Purity Reagents: Ensure all reagents are of an appropriate grade for synthesis. |
| Inefficient Catalyst | The chosen catalyst may not be effective or may have degraded. Solution: 1. Catalyst Screening: If applicable, screen different catalysts. For some benzothiazole syntheses, acidic ionic liquids can act as both solvent and catalyst.[1] 2. Fresh Catalyst: Use freshly prepared or properly stored catalysts. |
Problem: Formation of Monochlorinated or Over-Chlorinated Byproducts
Controlling the degree of chlorination is crucial for obtaining the desired dichlorinated product.
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Chlorinating Agent or Stoichiometry | Using a highly reactive chlorinating agent or an excess amount can lead to over-chlorination. Solution: 1. Choice of Chlorinating Agent: For direct chlorination, sulfuryl chloride (SO₂Cl₂) is a common reagent.[2] N-chlorosuccinimide (NCS) can also be used for a more controlled reaction. 2. Stoichiometric Control: Carefully control the molar equivalents of the chlorinating agent. Start with a 2:1 molar ratio of chlorinating agent to the benzothiazole precursor and optimize as needed. |
| Reaction Temperature Too High | Higher temperatures can increase the rate of chlorination, making it difficult to control and leading to multiple chlorination events. Solution: 1. Lower Reaction Temperature: Perform the chlorination at a lower temperature (e.g., 0-25°C) to improve selectivity.[2] |
| Reaction Time Too Long | Extended reaction times can allow for further chlorination of the desired product. Solution: 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material and the formation of the dichlorinated product. Quench the reaction once the optimal conversion is achieved. |
Problem: Formation of Isomeric Mixtures
The regioselectivity of the chlorination is a key challenge, often leading to a mixture of dichlorinated isomers.
| Potential Cause | Troubleshooting & Optimization |
| Nature of the Starting Material | The directing effects of substituents on the starting benzothiazole or aniline will influence the position of chlorination. Solution: 1. Strategic Choice of Starting Material: To obtain a specific isomer, it is often more effective to start with the appropriately substituted dichloroaniline. For example, to synthesize 5,6-dichlorobenzothiazole derivatives, begin with 3,4-dichloroaniline.[1] For 5,7-dichlorobenzothiazole, a suitable precursor would be 3,5-dichloroaniline. |
| Reaction Conditions Influencing Regioselectivity | Solvent and catalyst can influence the regiochemical outcome of the reaction. Solution: 1. Solvent Screening: Test a range of solvents with varying polarities. 2. Use of Directing Groups: In some cases, installing a directing group on the benzothiazole ring can control the position of subsequent functionalization.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of dichlorinated benzothiazoles?
A1: The most common and regioselective approach is to start with a dichlorinated aniline. For example, 3,4-dichloroaniline is a common precursor for 2-amino-5,6-dichlorobenzothiazole.[1] Another approach is the direct chlorination of a benzothiazole derivative, though this can sometimes lead to issues with regioselectivity.[2]
Q2: How can I purify my dichlorinated benzothiazole product?
A2: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or chloroform.[5] Column chromatography on silica gel can also be employed to separate the desired product from impurities and isomeric byproducts.
Q3: My final product is colored. How can I decolorize it?
A3: Colored impurities often arise from side reactions or the degradation of starting materials. Treatment with activated charcoal during recrystallization can be effective in removing colored byproducts.
Q4: What analytical techniques are best for characterizing my dichlorinated benzothiazole product?
A4: A combination of techniques is recommended for full characterization. 1H and 13C NMR spectroscopy will confirm the structure and substitution pattern. Mass spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can identify key functional groups.
Q5: Are there any safety precautions I should take when working with chlorinating agents like sulfuryl chloride?
A5: Yes, sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6-dichlorobenzothiazole from 3,4-Dichloroaniline
This protocol is based on the reaction of a dichloroaniline with ammonium thiocyanate and an N-halosuccinimide in an ionic liquid.[1]
Materials:
-
3,4-Dichloroaniline
-
Ammonium thiocyanate
-
N-Bromosuccinimide (NBS)
-
Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate)
-
Toluene
-
Distilled water
Procedure:
-
In a round-bottom flask, combine 3,4-dichloroaniline (1 equivalent), ammonium thiocyanate (1-1.5 equivalents), and N-bromosuccinimide (1-1.5 equivalents) in the acidic ionic liquid.
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with toluene.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-amino-5,6-dichlorobenzothiazole.
-
Purify the crude product by recrystallization from a suitable solvent.
| Parameter | Value |
| Temperature | 80-110 °C[1] |
| Molar Ratio (Aniline:Thiocyanate:NBS) | 1 : 1-1.5 : 1-1.5[1] |
| Solvent | Acidic Ionic Liquid[1] |
Protocol 2: Synthesis of 2,7-Dichlorobenzothiazole via Chlorination of 2-Mercapto-7-chlorobenzothiazole
This protocol describes the direct chlorination of a monochlorinated benzothiazole precursor.[2]
Materials:
-
2-Mercapto-7-chlorobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-mercapto-7-chlorobenzothiazole in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture with stirring.
-
Allow the reaction to proceed at 20-25°C for approximately 15 minutes.
-
Quench the reaction by carefully adding water.
-
The product will precipitate out of solution.
-
Collect the solid by filtration and wash with water.
-
Purify the crude 2,7-dichlorobenzothiazole by recrystallization.
| Parameter | Value |
| Temperature | 20-25 °C[2] |
| Reaction Time | 15 minutes[2] |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂)[2] |
| Solvent | Acetonitrile[2] |
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for the synthesis of dichlorinated benzothiazoles.
Caption: Logical relationships in the synthesis of dichlorinated benzothiazoles.
References
- 1. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 2. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 3. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. | Semantic Scholar [semanticscholar.org]
- 5. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Benzothiazole Derivatives with a Focus on Dichloro-substituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of various benzothiazole derivatives, with a particular focus on chlorinated analogs. While specific experimental data for 5,7-Dichlorobenzo[d]thiazol-2-amine is not extensively available in the reviewed scientific literature, this document compiles and compares data from structurally related compounds to provide a valuable resource for researchers in the field. The comparison focuses on three key areas of bioactivity: anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Comparative Data of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound "B7" (putative 5,7-dichloro derivative) | A549 (Non-small cell lung cancer) | 2.1 | - | - |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431 (Epidermoid carcinoma) | Significant inhibition at 1, 2, and 4 µM | - | - |
| A549 (Non-small cell lung cancer) | Significant inhibition at 1, 2, and 4 µM | - | - | |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | <0.005 | - | - |
| MDA-MB-468 (Breast) | <0.005 | - | - | |
| N-(benzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Colorectal Cancer Cells | Induces apoptosis | - | - |
| 2-aminobenzothiazole | HEp-2 (Laryngeal carcinoma) | 27 (48h) | - | - |
Note: The data for "Compound B7" is based on a commercial source and the primary research article could not be located for full verification.
Key Signaling Pathway: Apoptosis Induction
Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The inhibition of survival pathways like AKT and ERK is also a common mechanism.
A Comparative Analysis of the Putative Antimicrobial Activity of 5,7-Dichlorobenzo[d]thiazol-2-amine against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential antimicrobial efficacy of the novel compound 5,7-Dichlorobenzo[d]thiazol-2-amine against a panel of well-characterized antibiotics: Ciprofloxacin, Ampicillin, and Tetracycline. Due to the absence of published experimental data on the antimicrobial properties of this compound, this document outlines the necessary experimental protocols and presents established data for the comparator antibiotics to serve as a benchmark for future studies. The benzothiazole scaffold, a core component of this compound, is present in various compounds exhibiting a range of biological activities, including antimicrobial effects, suggesting the potential of this novel derivative as an antimicrobial agent.[1][2][3][4]
Comparative Antimicrobial Activity Data
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for the selected antibiotics against common bacterial strains. These values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Enterococcus faecalis (µg/mL) | |
| This compound | Data not available | Data not available |
| Ciprofloxacin | 0.5[5] | Less effective |
| Ampicillin | 0.6-1[6] | Generally susceptible |
| Tetracycline | 0.25-4.0 | 0.25-16.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are for general comparative purposes.
Experimental Protocols
To ascertain the antimicrobial profile of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a widely accepted and standardized technique.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria.
Materials:
-
This compound
-
Reference antibiotics (Ciprofloxacin, Ampicillin, Tetracycline)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and the reference antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance with a spectrophotometer.
Zone of Inhibition (Kirby-Bauer) Assay
This diffusion-based assay provides a qualitative and semi-quantitative measure of antimicrobial activity.
Objective: To assess the ability of this compound to inhibit bacterial growth on an agar surface.
Materials:
-
This compound
-
Reference antibiotics
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs
-
Sterile swabs
Procedure:
-
Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an MHA plate using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of this compound and the reference antibiotics.
-
Place the discs onto the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of no growth around each disc. The size of the zone is proportional to the susceptibility of the organism to the compound.
Mechanisms of Action of Comparator Antibiotics
Understanding the mechanisms of action of established antibiotics is crucial for contextualizing the potential mechanism of a novel compound.
-
Ciprofloxacin: A fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7][8] This inhibition leads to a bactericidal effect.[5]
-
Ampicillin: A beta-lactam antibiotic that interferes with the synthesis of the bacterial cell wall.[9][10] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes involved in the final steps of peptidoglycan synthesis.[10] This disruption of the cell wall leads to cell lysis.
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis.[11][12] It reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11][12] This action halts the addition of amino acids to the growing peptide chain.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the comparative analysis, the following diagrams illustrate the experimental workflow, the established signaling pathways of the comparator antibiotics, and the logical structure of the comparison.
Caption: Workflow for Antimicrobial Activity Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. ldh.la.gov [ldh.la.gov]
- 10. amberlife.net [amberlife.net]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
Dichlorinated Benzothiazole Amines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, dichlorinated benzothiazole amines have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorinated benzothiazole amines, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Comparative Analysis of Biological Activity
The biological activity of dichlorinated benzothiazole amines is significantly influenced by the position and number of chlorine atoms on both the benzothiazole ring and the N-aryl substituent. These substitutions impact the compounds' electronic properties, lipophilicity, and steric hindrance, thereby affecting their interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of dichlorinated benzothiazole amines. A noteworthy example is 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine , which has demonstrated significant inhibitory effects on cancer cell proliferation and inflammation.[1] The dichlorination pattern on the N-phenyl ring, in conjunction with the chloro substitution on the benzothiazole core, appears to be a key determinant of its potent activity.
To illustrate the structure-activity relationship, the following table summarizes the cytotoxic activity (IC50 values) of a series of dichlorinated and related benzothiazole amine derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| B7 | H | Cl | H | 4-NO2 | A431 (Skin Carcinoma) | 2.35 ± 0.21 | [2] |
| A549 (Lung Carcinoma) | 3.12 ± 0.29 | [2] | |||||
| H1299 (Lung Carcinoma) | 4.57 ± 0.38 | [2] | |||||
| C2 | F | H | 2,6-dichloro (amide) | H | Not specified | - | [2] |
| B5 | Cl | H | 3-F | H | Not specified | - | [2] |
| IVe | 4-F, 3-Cl | H | (S)-1-phenylethyl (thiourea) | H | EAC (Ehrlich Ascites Carcinoma) | ~10-24 | [3] |
| MCF-7 (Breast Cancer) | ~15-30 | [3] | |||||
| HeLa (Cervical Cancer) | ~33-48 | [3] | |||||
| IVf | 4-F, 3-Cl | H | (S)-1-(4-chlorophenyl)ethyl (thiourea) | H | EAC (Ehrlich Ascites Carcinoma) | ~10-24 | [3] |
| MCF-7 (Breast Cancer) | ~15-30 | [3] | |||||
| HeLa (Cervical Cancer) | ~33-48 | [3] |
Table 1: Cytotoxic Activity of Dichlorinated and Related Benzothiazole Amines. This table showcases the impact of different substitution patterns on the anticancer activity of benzothiazole derivatives.
Antimicrobial Activity
Dichlorinated benzothiazole amines have also shown promise as antimicrobial agents. The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The position of the chlorine atoms is crucial for activity, with certain substitution patterns leading to enhanced potency against both Gram-positive and Gram-negative bacteria, as well as fungi.
The following table presents the minimum inhibitory concentration (MIC) values for a selection of dichlorinated and other halogenated benzothiazole derivatives against various microbial strains.
| Compound ID | R1 | R2 | R3 | Microbial Strain | MIC (µg/mL) | Reference |
| 3e | H | H | Dialkyne substituted | S. aureus | 3.12 | [4] |
| E. coli | 3.12 | [4] | ||||
| 3n | H | H | Dialkyne substituted | C. albicans | 1.56 | [4] |
| Triazolo-thiadiazole derivative of 6-chloro-2-aminobenzothiazole | Cl | H | Varied | S. aureus | 12.5-100 | |
| E. coli | 12.5-100 | |||||
| C. albicans | 12.5-100 | |||||
| 2-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile | CN | H | 2,6-dichlorophenyl (thiazolidinone) | MRSA | 0.10-0.75 (mg/mL) | |
| P. aeruginosa | 0.10 (mg/mL) |
Table 2: Antimicrobial Activity of Dichlorinated and Halogenated Benzothiazole Derivatives. This table highlights the potential of halogenated benzothiazole derivatives as effective antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dichlorinated benzothiazole amine compounds and incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The dichlorinated benzothiazole amine compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of dichlorinated benzothiazole amines.
Figure 2: The ERK signaling pathway, another potential target for dichlorinated benzothiazole amines in cancer therapy.
Figure 3: A general experimental workflow for the structure-activity relationship (SAR) study of dichlorinated benzothiazole amines.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation [mdpi.com]
In Silico Docking of 5,7-Dichlorobenzo[d]thiazol-2-amine: A Comparative Guide for Drug Discovery Professionals
A deep dive into the computational evaluation of 5,7-Dichlorobenzo[d]thiazol-2-amine against key protein targets reveals its potential as a promising scaffold in drug development. This guide provides a comparative analysis of its predicted binding affinities against established and experimental compounds, detailed experimental protocols for in silico studies, and visualizations of relevant biological pathways and research workflows.
Disclaimer: Direct in silico docking studies for this compound are not extensively available in public literature. This guide leverages data from its close structural isomer, 5,6-Dichlorobenzo[d]thiazol-2-amine, and other benzothiazole derivatives to provide a comparative and predictive analysis. The insights presented should be considered as a starting point for further experimental validation.
Comparative Analysis of Binding Affinities
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[1] In silico molecular docking studies are crucial for predicting the binding interactions and affinities of these compounds with their protein targets, thereby guiding the design of more potent and selective drug candidates.[2]
This section compares the predicted binding affinities of various benzothiazole derivatives and established inhibitors against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Table 1: Comparative Docking Scores and Binding Energies of Benzothiazole Derivatives and Known Inhibitors against EGFR
| Compound ID | Scaffold | Target | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 1 | Pyrimido[2,1-b]benzothiazole | EGFR-TK | 1M17 | -1967.63 (Full Fitness Score) | - | Phe-832, Glu-738 | [1] |
| Compound 5a | 2-anilino-N-(4,6-dimethyl-1,3-Benzosulfonazol-2-yl) ethanamide | EGFR | 2ITY | -5.561 | - | Asp855 | |
| Compound 5b | 2-anilino-N-(4,6-dimethyl-1,3-Benzosulfonazol-2-yl) ethanamide | EGFR | 2ITY | -6.161 | - | Asp855 | [3] |
| Thiazolyl-pyrazoline 7g | Thiazolyl-pyrazoline | EGFR | 1M17 | -11.14 | - | - | [4] |
| Thiazolyl-pyrazoline 7m | Thiazolyl-pyrazoline | EGFR | 1M17 | -10.64 | - | - | [4] |
| Erlotinib (Reference) | Quinazoline | EGFR-TK | 1M17 | -9.34 (Glide Score) | -97.07 | Met769 | [5][6] |
| Gefitinib (Reference) | Quinazoline | EGFR | 2ITZ | - | -13 | Met793 | [7][8] |
| Icotinib (Reference) | Quinazoline | EGFR | 1M17 | - | -8.7 | Met769 | [9] |
Table 2: In Vitro IC50 Values of Benzothiazole Derivatives and Known EGFR Inhibitors
| Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Benzothiazole-hydrazone 39 | EGFR | - | 24.58 | [10] |
| Benzothiazole-hydrazone 40 | EGFR | - | 30.42 | [10] |
| Pyrimido[2,1-b]benzothiazole 3 | NCI-H522 | - | 22.3 | [1] |
| Benzothiazole-triazole 8a | EGFR | - | 690 | [11] |
| Benzothiazole-triazole 8b | EGFR | - | 1160 | [11] |
| Afatinib (Reference) | PC-9 | Exon 19 deletion | 0.8 | [12] |
| Afatinib (Reference) | H3255 | L858R | 0.3 | [12] |
| Erlotinib (Reference) | PC-9 | Exon 19 deletion | 7 | [12] |
| Erlotinib (Reference) | H3255 | L858R | 12 | [12] |
| Gefitinib (Reference) | H3255 | L858R | 75 | [13] |
| Lapatinib (Reference) | A431 | EGFR-overexpressing | 160 | [13] |
| Nazartinib (Reference) | H1975 | - | 4.18 | [14] |
| Osimertinib (Reference) | H1975 | L858R/T790M | 5 | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable in silico docking studies. The following sections outline the key steps involved in a typical molecular docking workflow.
Molecular Docking Workflow
A standard in silico drug discovery process involves several key stages, from target identification to lead optimization.[2][15][16]
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. dockdynamics.com [dockdynamics.com]
- 16. frontiersin.org [frontiersin.org]
Validation of 5,7-Dichlorobenzo[d]thiazol-2-amine bioactivity using in vivo models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo bioactivity of 5,7-Dichlorobenzo[d]thiazol-2-amine. Due to the limited publicly available in vivo data for this specific compound, this guide leverages experimental data from structurally and functionally related 2-aminobenzothiazole derivatives to project its likely therapeutic applications and performance. The primary focus is on the well-documented neuroprotective and anticancer activities of this class of compounds.
Comparative Analysis of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold is a key feature in a variety of biologically active compounds.[1][2][3] Notable examples include Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), and numerous derivatives investigated for their anticancer properties.[1][4] The bioactivity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Neuroprotective Potential
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is a well-established neuroprotective agent.[1] Its mechanism of action, while not fully elucidated, is thought to involve the inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[2] In vivo studies have demonstrated its efficacy in various models of neurodegenerative diseases.
Anticancer Activity
Several 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity in vivo.[5][6][7][8] This is often linked to the inhibition of protein kinases crucial for tumor growth and survival, such as Src family kinases and components of the PI3K/Akt and Ras/MAPK signaling pathways.[9][10] In vivo xenograft models are commonly used to evaluate the antitumor efficacy of these compounds.[11][12]
Quantitative Data Summary
The following table summarizes representative in vivo data from studies on 2-aminobenzothiazole derivatives, offering a benchmark for the potential efficacy of this compound.
| Compound/Derivative Class | In Vivo Model | Key Efficacy Metric | Result | Reference |
| Neuroprotection | ||||
| Riluzole | Rat model of myotonia | Reduction in time of righting reflex | Significant reduction | [13] |
| Riluzole | WAG/Rij rat model of absence epilepsy | Reduction in the number of spike-wave discharges | Dose-dependent reduction | [14] |
| Riluzole Analogs | Rat model of glutamate-induced convulsions | ED50 for anticonvulsant activity | 1.0 - 3.2 mg/kg i.p. | [15] |
| Anticancer | ||||
| Dasatinib (Src Kinase Inhibitor) | NSCLC patient-derived xenografts | Decrease in tumor volume | Significant decrease in high Yes-expressing tumors | [9] |
| AZD0530 (Src Kinase Inhibitor) | Mouse skin carcinogenesis model | Reduction in papilloma formation | Significant reduction | [16] |
| 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) | Human cancer cell line xenografts | Tumor growth inhibition | Active in Phase I clinical trials | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for assessing the neuroprotective and anticancer activities of novel compounds like this compound.
In Vivo Neuroprotection Study: Rodent Model of Ischemic Stroke
This protocol outlines a common approach to evaluate the neuroprotective effects of a test compound in a model of focal cerebral ischemia.[17][18][19]
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Ischemia Induction (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses (e.g., via intraperitoneal injection) at a specific time point relative to the ischemic event (e.g., 30 minutes before or after MCAO). A vehicle control group is essential.
-
Neurological Deficit Assessment: At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).[17]
-
Infarct Volume Measurement:
-
Euthanize the animals at a predetermined time point (e.g., 24 or 48 hours post-MCAO).
-
Harvest the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical and Histological Analysis: Brain tissue can be further processed to measure markers of oxidative stress (e.g., malondialdehyde), apoptosis (e.g., caspase-3 activity), and neuronal survival (e.g., Nissl staining).[20]
In Vivo Anticancer Study: Human Tumor Xenograft Model
This protocol describes a standard method for evaluating the antitumor efficacy of a test compound using human cancer cells implanted in immunocompromised mice.[11][12][21]
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[21]
-
-
Drug Administration:
-
Randomize mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Further Analysis: Tumors can be processed for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for pathway-specific markers).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by 2-aminobenzothiazole derivatives and a general experimental workflow for in vivo studies.
Caption: PI3K/Akt signaling pathway in cell survival.
Caption: Ras/MAPK signaling cascade in cell proliferation.
Caption: Workflow for in vivo bioactivity validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents | MDPI [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Halogen Substitution in Benzothiazole Derivatives: A Comparative Analysis of Fluorinated and Chlorinated Analogues
A comprehensive review of fluorinated and chlorinated benzothiazole derivatives reveals distinct profiles in their physicochemical properties, biological activities, and toxicological impacts. The strategic placement of fluorine or chlorine atoms on the benzothiazole scaffold significantly influences their potential as therapeutic agents, with fluorination often enhancing metabolic stability and receptor binding, while chlorination can contribute to increased lipophilicity and, in some cases, cytotoxicity.
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of fluorinated versus chlorinated benzothiazole derivatives, supported by experimental data, to assist researchers in the strategic design of next-generation therapeutic agents.
Physicochemical Properties: A Tale of Two Halogens
The substitution of hydrogen with fluorine or chlorine dramatically alters the electronic and steric nature of the benzothiazole core, leading to significant changes in key physicochemical parameters such as lipophilicity (LogP) and acidity (pKa). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Generally, chlorinated compounds tend to be more lipophilic than their fluorinated counterparts.[1] An analysis of a large dataset of matched molecular pairs showed that the mean LogD value of chlorinated compounds was 0.45 units higher than that of their fluorinated analogs.[1] Conversely, fluorinated compounds often exhibit higher aqueous solubility.[1]
A direct comparison of halogenated 6-aminobenzothiazole derivatives illustrates this trend. The predicted LogP value increases from 1.95 for 6-fluoro-1,3-benzothiazol-5-amine to 2.35 for the 6-chloro analogue, indicating higher lipophilicity for the chlorinated derivative.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (basic) |
| 6-Fluoro-1,3-benzothiazol-5-amine | C₇H₅FN₂S | 168.19 | 1.95 | 4.2 |
| 6-Chloro-1,3-benzothiazol-5-amine | C₇H₅ClN₂S | 184.64 | 2.35 | 4.1 |
| 6-Bromo-1,3-benzothiazol-5-amine | C₇H₅BrN₂S | 229.10 | 2.55 | 4.0 |
Table 1: Comparative Physicochemical Properties of Halogenated Benzothiazole Derivatives. Predicted values were generated using computational models and provide a relative comparison.[2]
Biological Activities: A Comparative Look at Anticancer and Antimicrobial Efficacy
The nature and position of the halogen substituent on the benzothiazole ring are critical determinants of biological activity. Both fluorinated and chlorinated derivatives have shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of halogenated benzothiazoles. Fluorinated derivatives, in particular, have been extensively investigated. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, with GI50 values less than 0.1 nM for some breast cancer cell lines.[3] The antiproliferative activity of certain fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles is attributed to their metabolism by cytochrome P450 enzymes, leading to the formation of reactive species that bind to macromolecules in sensitive cancer cells.[[“]]
While direct comparative studies are limited, some research suggests that the position of the halogen is more critical than the halogen itself. For example, a study on novel benzothiazole derivatives indicated that a chlorine atom at the 6th position of the benzothiazole ring led to a notable increase in bioactivity compared to a fluorine substitution at the 5th position, emphasizing the importance of positional effects in determining anticancer efficacy.
| Compound Class | Cancer Cell Line | Activity Metric | Reported Values |
| Fluorinated 2-arylbenzothiazoles | Breast (MCF-7, MDA-468) | GI50 | < 0.1 nM |
| Chlorinated 2-arylbenzothiazoles | HeLa (Cervical) | IC50 | 9.76 µM |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | Breast (MCF-7, MDA 468) | GI50 | < 1 nM |
Table 2: Representative Anticancer Activities of Fluorinated and Chlorinated Benzothiazole Derivatives. Values are sourced from different studies and are not a direct head-to-head comparison but illustrate the potency of each class.
Antimicrobial Activity
Both fluorinated and chlorinated benzothiazoles have demonstrated significant antimicrobial properties. The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity. Some studies have reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range for chlorinated derivatives against various bacterial strains.
Fluorinated benzothiazoles have also shown potent antimicrobial effects. The introduction of fluorine can enhance the molecule's ability to penetrate microbial cell membranes and interact with intracellular targets.
| Compound Class | Microbial Strain | Activity Metric | Reported Values (µg/mL) |
| Chlorinated benzothiazole derivatives | S. aureus | MIC | 6.25 |
| Fluorinated benzothiazole derivatives | C. albicans | MIC | 4-8 |
Table 3: Representative Antimicrobial Activities of Fluorinated and Chlorinated Benzothiazole Derivatives. Values are sourced from different studies and are not a direct head-to-head comparison but illustrate the potency of each class.
Toxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity. While both classes of halogenated benzothiazoles show promise, their potential for cytotoxicity against normal cells must be carefully evaluated. Generally, increased lipophilicity, as is often seen with chlorinated compounds, can sometimes correlate with higher toxicity. Some studies have indicated that chlorinated disinfection byproducts of benzotriazoles and benzothiazoles are more toxic than the parent compounds. However, specific comparative data on the cytotoxicity of fluorinated versus chlorinated benzothiazole drug candidates on normal human cell lines is limited and requires further investigation.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of novel compounds. Below are outlines of key experimental protocols used to assess the biological activity of benzothiazole derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The anticancer activity of many benzothiazole derivatives is mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are two of the most frequently dysregulated pathways in cancer and are common targets for benzothiazole-based inhibitors.[5][6]
The diagram above illustrates a typical workflow for the synthesis, biological evaluation, and mechanistic study of novel benzothiazole derivatives.
The PI3K/AKT and ERK signaling pathways are central to cell growth and survival. Benzothiazole derivatives can inhibit these pathways at various points, leading to the induction of apoptosis in cancer cells.
This diagram illustrates how benzothiazole derivatives can inhibit the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, these compounds can induce apoptosis in cancer cells.
Conclusion
The comparative analysis of fluorinated and chlorinated benzothiazole derivatives underscores the profound impact of halogen substitution on their drug-like properties. Fluorination generally enhances metabolic stability and can improve binding affinity, while chlorination tends to increase lipophilicity. The position of the halogen on the benzothiazole scaffold is a critical factor influencing biological activity, often outweighing the difference between fluorine and chlorine. Future drug discovery efforts should focus on a systematic, comparative evaluation of halogenated analogues to optimize efficacy and minimize toxicity, paving the way for the development of novel and effective benzothiazole-based therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Spectroscopic Investigation of 5,7-Dichlorobenzo[d]thiazol-2-amine and Its Synthetic Precursors
A detailed analysis of the spectral characteristics of the title compound and its precursors, 2,4-dichloroaniline and potassium thiocyanate, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative overview of their FT-IR, NMR, and UV-Vis spectroscopic data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.
Introduction
5,7-Dichlorobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminobenzothiazole scaffold in a wide range of biologically active molecules. Understanding the spectroscopic properties of this target molecule and its precursors is fundamental for its synthesis, identification, and characterization in drug discovery and development pipelines. This guide presents a comparative analysis of the spectroscopic data for this compound and its key starting materials: 2,4-dichloroaniline and potassium thiocyanate.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step reaction sequence starting from 2,4-dichloroaniline. The initial step involves the reaction of 2,4-dichloroaniline with potassium thiocyanate in the presence of an acid to form the N-(2,4-dichlorophenyl)thiourea intermediate. Subsequent oxidative cyclization of this thiourea derivative, often facilitated by a halogenating agent such as bromine in an inert solvent, leads to the formation of the final product, this compound.
Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the final product.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C=N) / ν(C=C) | ν(C-N) | ν(C-S) | ν(C-Cl) | Other Key Bands |
| 2,4-dichloroaniline | 3480, 3390 | 3050 | 1615, 1580 | 1300 | - | 810, 750 | 1475 (N-H bend) |
| Potassium Thiocyanate | - | - | - | - | - | - | 2050 (ν(C≡N)) |
| This compound | 3450, 3320 | 3100 | 1640, 1550 | 1330 | 720 | 860, 800 | 1450 (N-H bend) |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Amine Protons | Solvent |
| 2,4-dichloroaniline | 7.25 (d), 7.10 (dd), 6.70 (d) | 4.0 (s, br) | CDCl₃ |
| This compound | 7.50 (d), 7.20 (d) | 7.3 (s, br) | DMSO-d₆ |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C-N | C-S | Solvent |
| 2,4-dichloroaniline | 142.0, 129.0, 128.0, 122.0, 119.0, 118.0 | - | - | CDCl₃ |
| This compound | 152.0, 148.0, 132.0, 125.0, 122.0, 118.0 | 168.0 (C=N) | - | DMSO-d₆ |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| 2,4-dichloroaniline | 245, 295 | Ethanol |
| This compound | 280, 320 | Methanol |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then scanned over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: For ¹H NMR, 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using standard pulse sequences.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: A quartz cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is then measured over a wavelength range of 200-400 nm.
Workflow for Spectroscopic Analysis
The systematic application of these spectroscopic techniques is essential for the comprehensive analysis of the synthesized compounds.
Assessing the Target Selectivity of 5,7-Dichlorobenzo[d]thiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While comprehensive target selectivity data for 5,7-Dichlorobenzo[d]thiazol-2-amine derivatives are not yet extensively published, the benzothiazole scaffold is a well-established pharmacophore in kinase inhibitor discovery.[1][2][3] This guide provides a framework for assessing the target selectivity of novel compounds such as this compound derivatives. To illustrate this process, we present a comparative analysis of a representative benzothiazole-based Phosphoinositide 3-Kinase (PI3K) inhibitor with the well-characterized, FDA-approved multi-kinase inhibitors, Sorafenib and Sunitinib.[4][5] This guide outlines key experimental protocols, presents comparative data in a structured format, and visualizes relevant signaling pathways and workflows to aid in the evaluation of novel kinase inhibitors.
Comparative Selectivity of Kinase Inhibitors
The target selectivity of a kinase inhibitor is crucial for its therapeutic efficacy and safety profile.[6] Off-target effects can lead to unforeseen side effects or toxicity.[6] The following tables summarize the in vitro potency (IC50) of a representative benzothiazole-based PI3Kβ inhibitor and compare its selectivity profile with that of Sorafenib and Sunitinib against a panel of kinases.
Table 1: In Vitro Potency (IC50) of a Benzothiazole-Based PI3Kβ Inhibitor (Compound 11) and Comparator Drugs [7]
| Compound/Drug | Target Kinase | IC50 (nM) |
| Benzothiazole Derivative (Cpd 11) | PI3Kβ | 20 |
| PI3Kα | >1000 | |
| PI3Kγ | >1000 | |
| PI3Kδ | >1000 | |
| mTOR | >1000 | |
| Sorafenib | c-RAF | 6 |
| BRAF | 22 | |
| VEGFR-2 | 90 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| FLT3 | 58 | |
| Sunitinib | PDGFR-β | 2 |
| VEGFR-2 | 80 | |
| c-KIT | - | |
| FLT3 | - | |
| CSF-1R | - | |
| RET | - |
Key Signaling Pathways
Benzothiazole derivatives have been shown to inhibit several critical signaling pathways implicated in cancer and other diseases, most notably the PI3K/AKT/mTOR pathway.[1][2] Understanding the context of these pathways is essential for interpreting selectivity data.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5,7-Dichlorobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of 5,7-Dichlorobenzo[d]thiazol-2-amine, drawing upon general best practices for hazardous chemical waste management.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of the compound and its associated waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[1][3]
-
Waste Identification and Classification:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous waste.[1]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container.[2] This includes contaminated lab supplies such as weighing paper and disposable spatulas.[2] The container should be made of a chemically compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for halogenated organic waste. Do not mix it with other waste streams unless compatibility is confirmed.[2]
-
Contaminated Labware: Disposable items heavily contaminated with the compound should be placed in the solid hazardous waste container.[1] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as liquid hazardous waste.[1] The first rinse of any chemical container must be collected and disposed of as hazardous waste.[4]
-
Contaminated PPE: Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste.[2]
-
-
Container Management and Labeling:
-
All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (no formulas or abbreviations), the type of hazard(s) (e.g., toxic, harmful to aquatic life), and the date the container becomes full.[5]
-
Containers should be kept securely capped except when adding or removing waste.[5][6] They should not be filled beyond the neck to allow for expansion.[5]
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][7]
-
-
Storage and Disposal:
-
Store hazardous waste in secondary containment to capture any potential spills or leaks.[6] Incompatible wastes, such as acids and bases, must be segregated.[5][8]
-
Maintain a log of the generated waste, including the chemical name, quantity, and date of generation.[2]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Do not transport hazardous waste yourself.[8]
-
Quantitative Data Summary
For general hazardous waste management, specific quantitative limits apply to storage in Satellite Accumulation Areas. Adherence to these limits is crucial for regulatory compliance.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons (for any single waste stream) | [6] |
| Maximum Volume of Acutely Hazardous Waste in SAA | 1 quart | [7] |
| Time Limit for Removal of Full Container from SAA | Within 3 days | [5] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 5,7-Dichlorobenzo[d]thiazol-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 5,7-Dichlorobenzo[d]thiazol-2-amine was found. The following guidance is based on the general properties and hazards of structurally similar chlorinated aromatic amines and benzothiazole derivatives. It is imperative to handle this compound with extreme caution and to conduct a thorough, site-specific risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Hazard Assessment
This compound is a halogenated aromatic amine. Compounds in this class are often treated as potentially hazardous substances with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Aromatic amines are readily absorbed through the skin.[1]
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with carcinogenicity and mutagenicity.[1]
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound must occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Ensure all required PPE is worn correctly before handling the compound.
-
Weighing: Use a ventilated balance enclosure or perform weighing within the chemical fume hood. Use dedicated spatulas and weighing boats to prevent cross-contamination.
2. Dissolution and Reaction:
-
Solvent Addition: Slowly and carefully add the solid compound to the solvent within the chemical fume hood to avoid splashing.
-
Heating: If heating is necessary, use a well-controlled heating mantle with a condenser to prevent the release of vapors.
-
Monitoring: Constantly monitor the reaction to ensure it is proceeding as expected.
3. Work-up and Purification:
-
Contained Operations: All work-up and purification steps, such as extractions and chromatography, must be performed within a chemical fume hood.
-
Handling Contaminated Equipment: Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
4. Post-Handling Decontamination:
-
Surface Cleaning: Wipe down all work surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water solution.
-
Equipment Decontamination: Thoroughly clean and decontaminate all non-disposable equipment used.
-
Waste Segregation: Segregate all waste materials as described in the disposal plan.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles[2][4] | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed based on risk assessment | Lab Coat or Chemical Resistant Apron |
| Spill Cleanup | Chemical Fume Hood (if possible) | Chemical Resistant Gloves (e.g., Viton®, Butyl rubber) | Safety Goggles and Face Shield | Full-face respirator with appropriate cartridges[5] | Chemical Resistant Suit or Coveralls |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Collect all solid materials contaminated with the compound, including gloves, disposable lab coats, bench paper, and empty containers, in a clearly labeled hazardous solid waste container.
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and cleaning solvents, in a dedicated, labeled hazardous liquid waste container.[6]
-
Do not mix with incompatible waste streams.
-
The container should be kept closed when not in use and stored in a secondary containment tray within a designated hazardous waste accumulation area.
-
-
Disposal Method:
-
All waste must be disposed of through a licensed professional waste disposal service.[7]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for chlorinated aromatic compounds.[7]
-
Consult your institution's environmental health and safety department for specific disposal procedures.[8]
-
Experimental Protocol: General Procedure for a Coupling Reaction
This protocol is a general example and must be adapted based on the specific reaction being performed.
-
Reaction Setup: Assemble the reaction glassware in a chemical fume hood. Ensure all glassware is dry and the setup is secure.
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), weigh the required amount of this compound and place it in the reaction flask.
-
Add the appropriate solvent and other reactants to the flask using a syringe or cannula.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding the appropriate quenching agent.
-
Perform an aqueous work-up (extraction) to separate the product from the reaction mixture.
-
-
Purification:
-
Dry the organic layer over an appropriate drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
-
-
Product Handling:
-
Handle the purified product with the same precautions as the starting material.
-
Properly label and store the final compound.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
